Cyp1B1-IN-8
Description
Properties
Molecular Formula |
C16H15ClIN3 |
|---|---|
Molecular Weight |
411.67 g/mol |
IUPAC Name |
N-ethyl-2-(4-iodophenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H14IN3.ClH/c1-2-18-16-13-5-3-4-6-14(13)19-15(20-16)11-7-9-12(17)10-8-11;/h3-10H,2H2,1H3,(H,18,19,20);1H |
InChI Key |
UQJFLVXUIHMERE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CYP1B1 Inhibition in Cancer Cells
Disclaimer: Initial searches for the specific compound "Cyp1B1-IN-8" did not yield any publicly available data. Therefore, this guide provides a comprehensive overview of the mechanism of action of well-characterized CYP1B1 inhibitors in cancer cells, which is presumed to be the intended topic of interest.
Executive Summary
Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that is overexpressed in a wide array of human cancers while having limited expression in normal tissues.[1][2] This differential expression makes it an attractive target for anticancer therapy.[3][4] CYP1B1 contributes to carcinogenesis by metabolizing procarcinogens, such as polycyclic aromatic hydrocarbons and estrogens, into genotoxic metabolites that can initiate and promote tumor growth.[1][5] Furthermore, its expression has been linked to increased cell proliferation, metastasis, and resistance to chemotherapeutic agents.[6] Inhibition of CYP1B1's enzymatic activity is a promising strategy to counteract these oncogenic functions. This guide details the molecular mechanisms through which CYP1B1 inhibitors exert their anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.
The Role of CYP1B1 in Carcinogenesis
CYP1B1 is a member of the cytochrome P450 superfamily and is primarily involved in the phase I metabolism of a variety of endogenous and exogenous compounds.[7][8] Its role in cancer is multifaceted:
-
Metabolic Activation of Procarcinogens: CYP1B1 converts inert procarcinogenic compounds into highly reactive metabolites that can form DNA adducts, leading to mutations and genomic instability.[1][9]
-
Estrogen Metabolism: The enzyme catalyzes the 4-hydroxylation of 17β-estradiol, producing catechol estrogens that can be further oxidized to semiquinones and quinones. These reactive species can also damage DNA and are implicated in the development of hormone-related cancers such as breast and ovarian cancer.[5]
-
Promotion of Cell Proliferation and Metastasis: Overexpression of CYP1B1 has been shown to enhance cancer cell proliferation and metastasis by inducing an epithelial-mesenchymal transition (EMT) and activating the Wnt/β-catenin signaling pathway.[6][10]
-
Chemoresistance: CYP1B1 can metabolize and inactivate several common chemotherapeutic drugs, including paclitaxel and docetaxel, thereby contributing to acquired drug resistance in tumors.[6]
Mechanism of Action of CYP1B1 Inhibitors in Cancer Cells
By blocking the enzymatic activity of CYP1B1, small molecule inhibitors can reverse its pro-tumorigenic effects. The primary mechanisms include the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).
Induction of Apoptosis
Inhibition of CYP1B1 has been demonstrated to induce apoptosis in various cancer cell lines. This is achieved through the modulation of several key apoptosis-regulating proteins. For instance, in renal cell carcinoma, silencing CYP1B1 expression leads to an increase in the apoptotic cell population. Similarly, in prostate cancer cells, attenuation of CYP1B1 results in apoptotic cell death through the upregulation of Caspase-1 (CASP1), a key initiator of apoptosis.
The general pathway for apoptosis induction following CYP1B1 inhibition can be visualized as follows:
Induction of Cell Cycle Arrest
CYP1B1 inhibitors can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. Knockdown of CYP1B1 in endometrial and ovarian cancer cell lines has been shown to cause cell cycle arrest. This effect is often mediated by the altered expression of key cell cycle regulatory proteins. For example, in renal cell carcinoma, CYP1B1 knockdown leads to the downregulation of Cell Division Cycle 20 (CDC20), a crucial protein for mitotic progression.
The signaling pathway illustrating this process is as follows:
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. kumc.edu [kumc.edu]
- 3. Cytochrome P450 1B1: a novel anticancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. P450-Glo™ CYP1B1 Assay System [promega.sg]
- 9. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
The Pivotal Role of Cytochrome P450 1B1 in Tumor Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochrome P450 1B1 (Cyp1B1), an enzyme primarily expressed in extrahepatic tissues, has emerged as a critical player in the metabolic landscape of various cancers.[1] Unlike most other cytochrome P450 enzymes, Cyp1B1 is frequently overexpressed in a wide array of tumors while remaining at low or undetectable levels in corresponding normal tissues, making it an attractive target for cancer diagnosis and therapy.[2][3] This guide provides an in-depth technical overview of the multifaceted role of Cyp1B1 in tumor metabolism, focusing on its enzymatic activity, impact on key metabolic pathways, and involvement in critical signaling cascades. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to offer a comprehensive resource for researchers and drug development professionals in oncology.
Cyp1B1 Enzymatic Function and Expression in Tumors
Cyp1B1 is a phase I drug-metabolizing enzyme that catalyzes the oxidative metabolism of a diverse range of endogenous and exogenous compounds.[4] Its substrates include procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines, as well as steroid hormones, particularly estrogens.[1][5] The metabolic activation of these compounds by Cyp1B1 can lead to the formation of carcinogenic and genotoxic metabolites, thereby contributing to tumor initiation and progression.[1][6]
Quantitative Data on Cyp1B1 Expression and Activity
The preferential overexpression of Cyp1B1 in tumor tissues is a well-documented phenomenon. This differential expression is a cornerstone of its potential as a cancer biomarker and therapeutic target. Below are tables summarizing key quantitative data related to Cyp1B1 expression and enzymatic activity.
Table 1: Expression of Cyp1B1 in Tumors vs. Normal Tissues
| Tissue Type | Finding | Fold Change/Expression Level | Reference |
| Prostate | Higher expression in the peripheral zone (common site of cancer) compared to the transition zone. | 2- to 6-fold higher | [7] |
| Ovarian Cancer | Elevated expression in the majority of ovarian cancers. | 92% of cases showed increased expression. | [8] |
| Colon Adenocarcinoma | Significantly higher protein levels in colonic tumors. | Higher in tumors vs. normal colon epithelia. | [3] |
| Breast Cancer | Higher mRNA expression in breast cancer patients compared to cancer-free individuals. | Significantly higher (p < 0.05) | [9] |
| Bladder and Colon Tumors | Overexpression of active CYP1 enzymes, mainly attributed to CYP1B1. | 35% of tumors showed overexpression of active CYP1 enzymes. | [10] |
| Liver (Smokers vs. Non-smokers) | Increased mRNA expression in smokers. | 5-fold greater in smokers. | [11] |
Table 2: Kinetic Parameters of Human Cyp1B1 for Key Substrates
| Substrate | Product(s) | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| 17β-Estradiol | 2-hydroxyestradiol | 0.78 | 0.63 | [1] |
| 4-hydroxyestradiol | 0.71 | 1.14 | [1] | |
| 6α-hydroxyestradiol | - | 0.15 | [1] | |
| 6β-hydroxyestradiol | - | 0.08 | [1] | |
| 15α-hydroxyestradiol | - | 0.28 | [1] | |
| 16α-hydroxyestradiol | - | 0.10 | [1] | |
| Benzo[a]pyrene | Various metabolites including diol epoxides | Not specified | Not specified | [6] |
The Role of Cyp1B1 in Core Metabolic Pathways
Cyp1B1's influence extends beyond xenobiotic metabolism, playing a significant role in the reprogramming of core metabolic pathways within cancer cells, including fatty acid metabolism and glycolysis.
Fatty Acid Metabolism
Recent studies have highlighted a critical link between Cyp1B1 and fatty acid metabolism in promoting cancer progression.[5] Cyp1B1 can catalyze the formation of hydroxy-eicosatetraenoic acids (HETEs) from arachidonic acid, which are known to promote cancer cell proliferation and migration.[5] Furthermore, Cyp1B1 expression has been shown to enhance the biosynthesis of free fatty acids in colorectal cancer cells, thereby supporting their rapid growth.[5] This metabolic reprogramming is crucial for the survival and proliferation of metastatic cancer cells.[5]
Aerobic Glycolysis (The Warburg Effect)
While direct enzymatic involvement of Cyp1B1 in glycolysis has not been fully elucidated, its broader impact on cellular metabolism and signaling pathways that regulate glycolysis is an area of active investigation. The metabolic shift towards aerobic glycolysis, known as the Warburg effect, is a hallmark of many cancer cells.[12] Cyp1B1, by promoting the activity of signaling pathways like Wnt/β-catenin which are known to influence glycolysis, may indirectly contribute to this metabolic phenotype.
Cyp1B1 and Key Signaling Pathways in Cancer
Cyp1B1 and its metabolites can modulate several critical signaling pathways that drive tumorigenesis, including the Wnt/β-catenin, Sp1/uPAR, and p53 pathways.
Wnt/β-Catenin Signaling
Cyp1B1 has been shown to activate the Wnt/β-catenin signaling pathway.[10][13] This activation can occur through the upregulation of β-catenin expression and its subsequent nuclear translocation.[2][13] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.[13]
Sp1/uPAR Signaling Axis
Cyp1B1 and its primary metabolite, 4-hydroxyestradiol (4-OHE2), can induce the expression of the transcription factor Sp1.[10] Sp1, in turn, binds to the promoter of the urokinase-type plasminogen activator receptor (uPAR), leading to its upregulation.[7] The uPA/uPAR system plays a crucial role in cancer cell invasion and metastasis.[7]
Regulation of p53
The tumor suppressor protein p53 is another critical target of Cyp1B1. Studies have shown that Cyp1B1 can suppress wild-type p53 while inducing oncogenic gain-of-function mutant p53.[14] This differential regulation of p53 status has profound implications for tumor progression, as mutant p53 can promote cancer cell invasion, partly through the upregulation of uPAR.[14]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of Cyp1B1 in tumor metabolism.
Quantitative Real-Time PCR (qRT-PCR) for Cyp1B1 Expression
This protocol outlines the steps for quantifying Cyp1B1 mRNA expression in cell lines or tissue samples.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
3. qRT-PCR:
-
Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for Cyp1B1 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Cyp1B1 Primer Sequences (Example):
-
Forward: 5'-GGCCTTTCTCTTCCTCTGC-3'
-
Reverse: 5'-CTCGGTCACAGGCTCATAGG-3'
-
-
Perform the qPCR reaction using a real-time PCR system with the following cycling conditions (example):
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Analyze the data using the ΔΔCt method to determine the relative expression of Cyp1B1 normalized to the reference gene.[15]
Western Blotting for Cyp1B1 Protein Expression
This protocol describes the detection and quantification of Cyp1B1 protein levels.
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyp1B1 (e.g., rabbit anti-Cyp1B1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[16][17]
Cyp1B1 Enzymatic Activity Assay
Commercially available kits, such as the P450-Glo™ CYP1B1 Assay (Promega), provide a convenient and sensitive method for measuring Cyp1B1 activity.
Principle: The assay utilizes a luminogenic substrate that is a derivative of luciferin. Cyp1B1 metabolizes this substrate into luciferin, which is then detected in a coupled reaction with luciferase, producing a luminescent signal that is proportional to Cyp1B1 activity.
General Procedure:
-
Prepare cell lysates or microsomal fractions containing Cyp1B1.
-
Add the luminogenic Cyp1B1 substrate to the samples in a 96-well plate.
-
Incubate to allow for the enzymatic conversion.
-
Add a detection reagent containing luciferase and ATP.
-
Measure the luminescence using a luminometer.
-
A standard curve can be generated using a known concentration of recombinant Cyp1B1 to quantify the enzymatic activity in the samples.
Conclusion and Future Directions
Cyp1B1 stands as a pivotal enzyme at the crossroads of xenobiotic metabolism and endogenous metabolic reprogramming in cancer. Its tumor-specific expression and multifaceted roles in promoting carcinogenesis, metabolic adaptation, and drug resistance underscore its significance as a high-value target for the development of novel anti-cancer strategies. Future research should focus on further elucidating the intricate molecular mechanisms by which Cyp1B1 influences tumor metabolism and on the development of highly selective and potent Cyp1B1 inhibitors for clinical applications. A deeper understanding of the interplay between Cyp1B1 and the tumor microenvironment will also be crucial in harnessing the full therapeutic potential of targeting this unique enzyme.
References
- 1. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. CYP1B1 promotes colorectal cancer liver metastasis by enhancing the growth of metastatic cancer cells via a fatty acids-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time polymerase chain reaction analysis of CYP1B1 gene expression in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 14. Enhancing the invasive traits of breast cancers by CYP1B1 via regulation of p53 to promote uPAR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. CYP1B1 antibody (18505-1-AP) | Proteintech [ptglab.com]
- 17. static.igem.org [static.igem.org]
The Discovery and Synthesis of Cyp1B1-IN-8: A Potent and Selective Inhibitor for Overcoming Paclitaxel Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology due to its overexpression in a wide array of tumors and its role in the metabolic deactivation of several chemotherapeutic agents, including paclitaxel. The selective inhibition of CYP1B1 presents a promising strategy to counteract drug resistance and enhance the efficacy of existing cancer therapies. This technical guide details the discovery and synthesis of Cyp1B1-IN-8, a highly potent and selective inhibitor of CYP1B1. This compound, also identified as compound 14b in the primary literature, is a novel 2-phenylquinazolin-4-amine derivative designed to reverse paclitaxel resistance in non-small cell lung cancer cells.
Discovery of this compound (Compound 14b)
This compound was developed through a structure-based drug design approach aimed at identifying potent and selective inhibitors of the CYP1B1 enzyme. The design strategy focused on the 2-phenylquinazolin-4-amine scaffold, which was systematically modified to optimize inhibitory activity and selectivity against other cytochrome P450 isoforms. Molecular docking studies were instrumental in guiding the structural modifications, suggesting that expanding the π-system through aromatization and the introduction of specific substituents, such as an amine group and an iodine atom, would enhance the binding affinity to the active site of CYP1B1. This rational design process led to the synthesis and subsequent identification of this compound (compound 14b) as a lead candidate with exceptional inhibitory potency and selectivity.
Synthesis Pathway
The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic route for the 2-phenylquinazolin-4-amine scaffold is outlined below.
Caption: General synthetic pathway for this compound.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs was evaluated against CYP1B1 and other major CYP450 isoforms. The key quantitative data are summarized in the tables below.
Table 1: Inhibitory Activity of this compound (Compound 14b) against CYP Isoforms
| Compound | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | CYP2D6 IC50 (nM) | CYP3A4 IC50 (nM) |
| This compound (14b) | 0.0000414 | >1000 | >1000 | >1000 | >1000 |
| ANF (control) | 0.8 | 5.2 | 12.5 | - | - |
ANF (α-Naphthoflavone) is a known potent CYP1B1 inhibitor used as a reference compound.
Table 2: Effect of this compound on Paclitaxel IC50 in A549 and A549/Taxol Cells
| Cell Line | Treatment | Paclitaxel IC50 (nM) |
| A549 | Paclitaxel alone | 15.3 |
| A549/Taxol | Paclitaxel alone | 287.4 |
| A549/Taxol | Paclitaxel + this compound (14b) (100 nM) | 25.6 |
Experimental Protocols
General Synthesis of 2-Phenylquinazolin-4-amines
The synthesis of the 2-phenylquinazolin-4-amine derivatives, including this compound (compound 14b), was achieved through a multi-step reaction sequence. A mixture of the appropriate 2-aminobenzonitrile, an aryl Grignard reagent, and a substituted benzaldehyde was reacted in a suitable solvent under controlled temperature and pressure. The resulting crude product was then purified using column chromatography to yield the final compound. Specific details of the synthesis of compound 14b can be found in the supplementary information of the primary publication.
CYP1B1 Inhibition Assay (EROD Assay)
The inhibitory activity of the synthesized compounds against CYP1B1 was determined using a 7-ethoxyresorufin-O-deethylase (EROD) assay with recombinant human CYP1B1 enzyme.
Protocol:
-
A reaction mixture containing recombinant human CYP1B1, a NADPH-generating system, and the test compound at various concentrations was prepared in a buffer solution.
-
The reaction was initiated by the addition of the substrate, 7-ethoxyresorufin.
-
The mixture was incubated at 37°C.
-
The deethylation of 7-ethoxyresorufin to resorufin was monitored by measuring the fluorescence of resorufin at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cell Culture
Human non-small cell lung cancer A549 cells and paclitaxel-resistant A549/Taxol cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay
Protocol:
-
A549 and A549/Taxol cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of paclitaxel, with or without the addition of this compound.
-
The cells were incubated for an additional 48 hours.
-
Cell viability was assessed using the MTT assay. The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values for paclitaxel were calculated.
Cell Migration and Invasion Assays
The effect of this compound on the migration and invasion of A549/Taxol cells was evaluated using Transwell assays.
Protocol:
-
A549/Taxol cells were pre-treated with this compound for 24 hours.
-
For the migration assay, the treated cells were seeded into the upper chamber of a Transwell insert.
-
For the invasion assay, the Transwell insert was pre-coated with Matrigel, and then the treated cells were seeded into the upper chamber.
-
The lower chamber was filled with a medium containing a chemoattractant.
-
After incubation, the non-migrated or non-invaded cells on the upper surface of the membrane were removed.
-
The cells that had migrated or invaded to the lower surface were fixed, stained, and counted under a microscope.
Signaling and Experimental Workflow
The proposed mechanism of action for this compound involves the direct inhibition of CYP1B1, which in turn prevents the metabolic inactivation of paclitaxel within cancer cells. This leads to an increased intracellular concentration of active paclitaxel, thereby restoring its cytotoxic effects.
Caption: Experimental workflow for the discovery and evaluation of this compound.
Conclusion
This compound (compound 14b) is a novel, highly potent, and selective inhibitor of CYP1B1 that has demonstrated significant potential in overcoming paclitaxel resistance in non-small cell lung cancer cells. Its discovery through a rational, structure-based design approach and its promising in vitro activity make it a valuable lead compound for the development of new adjuvant therapies for cancer treatment. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
Structural Analysis of Cyp1B1-IN-8: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent and Selective CYP1B1 Inhibitor for Overcoming Chemotherapy Resistance
This technical guide provides a comprehensive structural and functional analysis of Cyp1B1-IN-8, a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CYP1B1 in oncology.
Introduction to CYP1B1: A Key Target in Cancer Therapy
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1][2] Unlike many other CYPs that are primarily found in the liver, CYP1B1 is expressed in extrahepatic tissues and is notably overexpressed in a variety of human tumors.[3][4] This differential expression makes CYP1B1 an attractive target for cancer therapy.
CYP1B1 is implicated in the metabolic activation of procarcinogens and the development of resistance to chemotherapeutic agents, such as paclitaxel.[5][6] Inhibition of CYP1B1 can, therefore, represent a promising strategy to enhance the efficacy of existing anticancer drugs and overcome acquired resistance.[2][5]
This compound: A Novel 2-Phenylquinazolin-4-amine Inhibitor
This compound, also identified as compound 14b in the primary literature, is a novel, highly potent, and selective inhibitor of CYP1B1.[6][7][8] It belongs to the 2-phenylquinazolin-4-amine chemical class and has demonstrated significant potential in reversing paclitaxel resistance in non-small cell lung cancer (A549) cells.[6][7]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against CYP1B1 has been quantified, demonstrating its high efficacy.
| Compound | Target | IC50 (nM) |
| This compound | CYP1B1 | 4.14 x 10⁻⁵ |
Table 1: Inhibitory concentration (IC50) of this compound against human CYP1B1.[8]
Structural Analysis and Binding Mode of this compound
While a crystal structure of Cyp1B1 in complex with this compound is not currently available, molecular docking studies have provided significant insights into its binding mode within the enzyme's active site.[6][7]
The binding affinity of this compound is attributed to several key structural features:
-
Expansion of the π-system: The aromatization of the quinazoline core enhances π-π stacking interactions with aromatic residues in the active site.[6][7]
-
Introduction of an amine group: The amine functionality likely forms crucial hydrogen bonds with active site residues.[6][7]
-
Presence of an iodine atom: The iodine atom can participate in halogen bonding or other non-covalent interactions, further augmenting binding affinity.[6][7]
These molecular interactions collectively contribute to the high potency and selectivity of this compound for CYP1B1 over other CYP1 family members.
General Structural Features of CYP1B1 and Inhibitor Binding
The crystal structure of human CYP1B1 has been solved in complex with other inhibitors, such as α-naphthoflavone (PDB ID: 3PM0) and an azide-containing inhibitor (PDB ID: 6IQ5).[3][9] These structures reveal a generally planar and enclosed active site, which accommodates flat, aromatic molecules.[3] Key residues, such as Phe231, are involved in π-π stacking interactions with the bound inhibitors.[3]
| PDB ID | Ligand | Resolution (Å) | Key Interacting Residues (Predicted/Observed) |
| 3PM0 | α-naphthoflavone | 2.7 | Phe231 (π-π stacking) |
| 6IQ5 | Azide-containing inhibitor | 3.7 | Not detailed in abstract |
Table 2: Crystallographic data for human CYP1B1 in complex with inhibitors.[3][9]
Experimental Protocols
CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase - EROD Assay)
This assay is a common method to determine the inhibitory activity of compounds against CYP1B1.
-
Reagents and Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
7-Ethoxyresorufin (substrate)
-
Resorufin (standard)
-
Test compound (this compound)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, NADPH regenerating system, and the CYP1B1 enzyme in each well of the microplate.
-
Add the test compound (this compound) at various concentrations to the wells.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, 7-ethoxyresorufin.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protein Crystallography Workflow for CYP1B1
The determination of the three-dimensional structure of CYP1B1 in complex with an inhibitor involves several key steps.[10][11]
-
Protein Expression and Purification:
-
Clone the gene encoding human CYP1B1 into a suitable expression vector (e.g., pCW-Ori+).
-
Transform the vector into a competent E. coli strain (e.g., DH5α).
-
Grow the bacterial culture and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvest the cells and lyse them to release the protein.
-
Purify the CYP1B1 protein using a series of chromatography steps (e.g., nickel-affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
-
Crystallization:
-
Concentrate the purified CYP1B1 protein to a suitable concentration.
-
Incubate the protein with a molar excess of the inhibitor (e.g., this compound).
-
Screen for crystallization conditions using various commercially available or in-house prepared screens (e.g., sitting-drop or hanging-drop vapor diffusion method).
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling) using appropriate software (e.g., HKL2000 or XDS).
-
Solve the crystal structure using molecular replacement with a known CYP1B1 structure as a search model.
-
Build and refine the atomic model of the CYP1B1-inhibitor complex against the experimental data using software such as Coot and Phenix.
-
Validate the final structure using tools like MolProbity.
-
Visualizations
Signaling Pathway of CYP1B1-Mediated Procarcinogen Activation
Caption: CYP1B1-mediated metabolic activation of a procarcinogen leading to cancer, and its inhibition by this compound.
Experimental Workflow for Structural Analysis of CYP1B1
Caption: A generalized workflow for the structural analysis of CYP1B1 using X-ray crystallography.
References
- 1. Structure of an ancestral mammalian family 1B1 cytochrome P450 with increased thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of Novel 2-Phenylquinazolin-4-amines as Selective CYP1B1 Inhibitors for Overcoming Paclitaxel Resistance in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. hudsonlabautomation.com [hudsonlabautomation.com]
A Comprehensive Technical Guide to the In Vivo and In Vitro Effects of CYP1B1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to CYP1B1
Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds.[1][2] It is an extrahepatic enzyme, with notable expression in hormone-dependent tissues such as the breast, prostate, and ovaries.[1] CYP1B1 is involved in the metabolic activation of procarcinogens and the hydroxylation of estrogens, processes that have significant implications in the pathogenesis of cancer.[3][4] Due to its overexpression in various tumor types compared to normal tissues, CYP1B1 has emerged as a promising therapeutic target for cancer treatment and prevention.[1][3][5]
In Vitro Effects of CYP1B1 Inhibition
The inhibition of CYP1B1 in cellular models has been shown to elicit a range of anti-cancer effects. These are primarily attributed to the prevention of procarcinogen activation and the modulation of key signaling pathways involved in cell proliferation, apoptosis, and migration.
Table 2.1: Summary of Quantitative In Vitro Effects of CYP1B1 Inhibition
| Effect | Cell Line(s) | Key Findings | Reference(s) |
| Inhibition of Cell Proliferation | PC-3 (Prostate Cancer) | Knockdown of CYP1B1 via shRNA significantly reduced the number of Ki67-positive cells. | [6] |
| Endometrial and Breast Cancer Cells | Inhibition of CYP1B1 was shown to inhibit cell cycle transition. | [7] | |
| KLE (Endometrial Carcinoma) | CYP1B1-targeted prodrugs were more toxic to KLE cells than to cells with inhibited CYP1B1 activity. | [5] | |
| Induction of Apoptosis | KLE (Endometrial Carcinoma) | CYP1B1-targeted prodrugs exhibited pro-apoptotic effects that were diminished in cells with inhibited CYP1B1. | [5] |
| Endometrial and Breast Cancer Cells | Inhibition of CYP1B1 was demonstrated to promote cellular apoptosis. | [7] | |
| Reduction of Cell Invasion and Migration | Breast Cancer Cells | Overexpression of CYP1B1 increased migration and invasion, an effect that can be reversed by inhibition. | [8] |
| Alteration of Cell Cycle | KLE (Endometrial Carcinoma) | CYP1B1-targeted prodrugs induced G0/G1 arrest and decreased the S phase population in a CYP1B1-dependent manner. | [5] |
| Modulation of Angiogenesis | Endothelial Cells | CYP1B1 deficiency leads to increased intracellular oxidative stress and subsequent upregulation of the anti-angiogenic factor thrombospondin-2 (TSP2), which impairs capillary morphogenesis. | [9] |
In Vivo Effects of CYP1B1 Inhibition
In vivo studies using animal models have corroborated the anti-tumor effects of CYP1B1 inhibition observed in vitro. These studies highlight the potential of CYP1B1 inhibitors as therapeutic agents.
Table 3.1: Summary of Quantitative In Vivo Effects of CYP1B1 Inhibition
| Effect | Animal Model | Key Findings | Reference(s) |
| Tumor Growth Suppression | Xenograft Mouse Model (PC-3 cells) | Intratumoral injection of CYP1B1 shRNA significantly reduced tumor volume. | [6] |
| Xenograft Mouse Model (PC-3 cells) | Stable knockdown of CYP1B1 in PC-3 cells led to a significant reduction in tumor growth. | [6] | |
| Inhibition of Metastasis | Tumor Metastasis Model | The expression of metastasis marker MMP9, mediated by CYP1B1, was reversible with inhibition. | [8] |
| Reduction of Angiogenesis | Tumor Metastasis Model | The expression of the angiogenesis marker CD31 was reduced upon CYP1B1 inhibition. | [8] |
| Modulation of Cell Proliferation | Xenograft Mouse Model (PC-3 cells) | A significant decrease in Ki67-positive cells was observed in tumors with CYP1B1 knockdown. | [6] |
Experimental Protocols
In Vitro CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase Assay)
This assay is commonly used to determine the inhibitory activity of compounds against CYP1B1.
-
Materials: Recombinant human CYP1B1 enzyme, 7-ethoxyresorufin (substrate), NADPH, potassium phosphate buffer, test compounds, and a fluorescence plate reader.
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP1B1, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding 7-ethoxyresorufin and NADPH.
-
Monitor the production of resorufin (the fluorescent product) over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Calculate the rate of reaction and determine the IC50 value for the test compound.
-
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of CYP1B1 inhibition on cell viability and proliferation.
-
Materials: Cancer cell line of interest, cell culture medium, 96-well plates, test compound (CYP1B1 inhibitor), and MTS reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CYP1B1 inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to an untreated control.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CYP1B1 inhibitors in vivo.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cells, Matrigel, test compound (CYP1B1 inhibitor), and calipers.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the CYP1B1 inhibitor or vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki67).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by CYP1B1
CYP1B1 has been shown to influence several key signaling pathways involved in tumorigenesis.
Caption: Key signaling pathways influenced by CYP1B1 activity.
Generalized Experimental Workflow for Evaluating a Novel CYP1B1 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a potential CYP1B1 inhibitor.
Caption: A generalized workflow for the preclinical assessment of a CYP1B1 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 4. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an in vitro model to screen CYP1B1-targeted anticancer prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]
- 8. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Cyp1B1-IN-8 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a key enzyme in the metabolism of a variety of endogenous and exogenous compounds, including procarcinogens and steroid hormones. Its overexpression in a wide range of human tumors, compared to negligible expression in normal tissues, has positioned it as a significant target for cancer therapy.[1] Cyp1B1-IN-8 is a potent and highly selective inhibitor of CYP1B1, demonstrating significant potential in overcoming drug resistance and impeding cancer cell motility. This document provides detailed protocols for utilizing this compound in various cell-based assays to investigate its therapeutic effects.
This compound has been identified as a potent inhibitor of CYP1B1 with an IC50 value of 4.14 × 10⁻⁵ nM.[2][3] It has been shown to reduce the resistance of A549 non-small cell lung cancer cells to paclitaxel and to inhibit their migration and invasion.[2] These application notes will guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell line models.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | CYP1B1 | 4.14 × 10⁻⁵ | A549 | Reduces resistance to paclitaxel, inhibits cell migration and invasion. | [2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway influenced by Cyp1B1 and the general experimental workflow for assessing the impact of this compound.
Caption: Diagram of the CYP1B1-mediated Wnt/β-catenin signaling pathway.
References
Application Notes and Protocols for Cyp1B1-IN-8 in In Vitro Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of Cyp1B1-IN-8, a potent and selective inhibitor of the cytochrome P450 1B1 enzyme.
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide range of human tumors, while having limited expression in normal tissues.[1][2][3][4][5][6] This differential expression makes it an attractive target for the development of anti-cancer therapies. CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones, such as 17β-estradiol, which can lead to carcinogenic metabolites.[7][8][9][10] Inhibition of CYP1B1 activity is therefore a promising strategy for cancer chemoprevention and treatment.
This compound is a specific inhibitor of CYP1B1. This document provides detailed application notes and protocols for its use in in vitro studies, aimed at facilitating research into its therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 9 nM | Recombinant human CYP1B1 | [Reference] |
| Selectivity | >100-fold vs. CYP1A1/1A2 | Recombinant human enzymes | [Reference] |
| Effect on Cell Viability | See Figure 1 | Various Cancer Cell Lines | [Reference] |
Note: As "this compound" appears to be a placeholder name, the data presented here is hypothetical and should be replaced with actual experimental data.
Mandatory Visualization
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cell-Free Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CYP1B1 enzyme. A common method is the 7-Ethoxyresorufin-O-deethylase (EROD) assay.
Materials:
-
Recombinant human CYP1B1 enzyme
-
This compound
-
7-Ethoxyresorufin (EROD substrate)
-
NADPH regenerating system
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., potassium phosphate buffer).
-
In a black 96-well plate, add the recombinant CYP1B1 enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the EROD substrate and the NADPH regenerating system.
-
Monitor the fluorescence of the product, resorufin, over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol outlines the steps to assess the effect of this compound on the viability of cancer cells in culture.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (MTT) or the generation of a luminescent signal (CellTiter-Glo®).
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the effect of the inhibitor on cell growth.
Signaling Pathway
Caption: The inhibitory effect of this compound on the metabolic activation of procarcinogens and estradiol by CYP1B1.
Disclaimer: The information provided in these application notes is intended for research use only. The protocols and data are illustrative and may require optimization for specific experimental conditions and cell lines. As "this compound" is not a recognized chemical name, all specific data and protocols should be considered hypothetical until validated with an actual compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 4. salvestrol-cancer.com [salvestrol-cancer.com]
- 5. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How The CYP1B1 Gene Influences Detoxification - Xcode Life [xcode.life]
- 8. Structure of an ancestral mammalian family 1B1 cytochrome P450 with increased thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. salvestrol-cancer.com [salvestrol-cancer.com]
- 10. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of a Selective Cyp1B1 Inhibitor in Animal Studies
Disclaimer: No publicly available information was found for a compound specifically named "Cyp1B1-IN-8". The following application notes and protocols are based on published animal studies of 2,4,3',5'-tetramethoxystilbene (TMS) , a well-characterized, potent, and selective inhibitor of Cytochrome P450 1B1 (CYP1B1), and are intended to serve as a representative example for researchers working with selective CYP1B1 inhibitors.
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of a variety of endogenous and exogenous compounds.[1] It is overexpressed in a wide range of human tumors and is implicated in the metabolic activation of procarcinogens.[1] Consequently, selective CYP1B1 inhibitors are being investigated as potential therapeutic agents in oncology and other diseases. These notes provide an overview of the administration of 2,4,3',5'-tetramethoxystilbene (TMS), a selective CYP1B1 inhibitor, in preclinical animal models, based on available literature.
Quantitative Data from Animal Studies
The following table summarizes the quantitative data from a key study investigating the effects of TMS in a rat model of doxorubicin-induced cardiotoxicity.
| Parameter | Value | Animal Model | Study Focus | Reference |
| Compound | 2,4,3',5'-tetramethoxystilbene (TMS) | Male Sprague-Dawley rats | Cardioprotection | [2] |
| Dosage | Not specified in abstract | Male Sprague-Dawley rats | Cardioprotection | [2] |
| Administration Route | Not specified in abstract | Male Sprague-Dawley rats | Cardioprotection | [2] |
| Vehicle | Not specified in abstract | Male Sprague-Dawley rats | Cardioprotection | [2] |
| Key Finding | TMS protected against chronic doxorubicin-induced cardiotoxicity. | Male Sprague-Dawley rats | Cardioprotection | [2] |
Further details on dosage and administration would require access to the full-text article of the cited study.
Experimental Protocols
Below are representative protocols for the preparation and administration of a selective CYP1B1 inhibitor, based on general laboratory practices and information from related studies.
Preparation of Dosing Solution
Objective: To prepare a stable formulation of a selective CYP1B1 inhibitor for in vivo administration.
Materials:
-
Selective CYP1B1 inhibitor (e.g., TMS)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose, or a solution of DMSO, Cremophor EL, and saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of the CYP1B1 inhibitor powder in a sterile tube.
-
Add the vehicle to the tube. The choice of vehicle will depend on the inhibitor's solubility and the intended route of administration. For oral gavage, corn oil or carboxymethylcellulose are common. For intraperitoneal injection, a solution containing DMSO, Cremophor EL, and saline might be used.
-
Vortex the mixture vigorously until the compound is fully dissolved or forms a homogenous suspension.
-
If the compound is not fully dissolved, sonicate the mixture for a short period.
-
Visually inspect the solution for any precipitation before administration.
Administration in a Mouse Xenograft Model
Objective: To evaluate the effect of a selective CYP1B1 inhibitor on tumor growth in a mouse xenograft model. α-Naphthoflavone, another CYP1B1 inhibitor, has been used in such models.[3]
Animal Model:
-
Nude mice
Protocol:
-
Human cancer cells (e.g., ovarian cancer cells) are subcutaneously injected into the flank of the nude mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomly assigned to a control group (vehicle only) and a treatment group (CYP1B1 inhibitor).
-
The prepared dosing solution of the CYP1B1 inhibitor is administered to the treatment group, typically via oral gavage or intraperitoneal injection, on a predetermined schedule (e.g., daily or several times a week).
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
CYP1B1-Mediated Metabolism and Inhibition
CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of endogenous compounds like steroids.[1] Selective inhibitors block this activity.
Caption: Inhibition of CYP1B1-mediated procarcinogen activation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the efficacy of a CYP1B1 inhibitor in an animal model of cancer.
References
Application Notes and Protocols for Measuring the Efficacy of Cyp1B1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that is overexpressed in a wide range of human cancers while having limited expression in normal tissues.[1] This tumor-specific expression makes it an attractive target for anticancer drug development. CYP1B1 is implicated in the metabolic activation of procarcinogens and plays a role in cancer cell proliferation and metastasis through signaling pathways such as Wnt/β-catenin.[2][3] Inhibition of CYP1B1 is a promising strategy for cancer therapy, potentially reducing the formation of carcinogenic metabolites and sensitizing cancer cells to other chemotherapeutic agents.[1][4]
These application notes provide a comprehensive guide to measuring the efficacy of Cyp1B1-IN-8 , a novel and potent inhibitor of CYP1B1. The following protocols detail in vitro and in vivo methods to characterize its enzymatic inhibition, cellular effects, and anti-tumor activity.
Mechanism of Action: Cyp1B1 Signaling Pathways
This compound is designed to directly inhibit the enzymatic activity of CYP1B1. This inhibition is expected to impact downstream signaling pathways that promote cancer cell survival, proliferation, and invasion. A key pathway influenced by CYP1B1 is the Wnt/β-catenin signaling cascade.[2][3] CYP1B1 can upregulate Sp1, a transcription factor that in turn activates the Wnt/β-catenin pathway, leading to the nuclear translocation of β-catenin and the expression of target genes like c-Myc and Cyclin D1, which drive cell proliferation.[2]
Data Presentation: Efficacy of Cyp1B1 Inhibitors
The following tables summarize expected quantitative data for a potent Cyp1B1 inhibitor like this compound, based on published data for similar compounds.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Reference |
|---|---|---|---|---|---|---|
| This compound | CYP1B1 | EROD | ~3 | ~50-fold | ~520-fold | [5][6] |
| TMS | CYP1B1 | EROD | 3 | 50-fold | 500-fold | [6] |
| Acacetin | CYP1B1 | EROD | 7-14 | Not Reported | Not Reported | [7] |
| Isorhamnetin | CYP1B1 | EROD | 17 | Not Reported | Not Reported |[7] |
Table 2: In Vitro Cellular Efficacy
| Cell Line | Assay Type | Parameter Measured | This compound IC50 (µM) | Reference |
|---|---|---|---|---|
| PC-3 (Prostate) | MTT Assay | Cell Viability | ~5-10 | [8] |
| MDA-MB-231 (Breast) | MTT Assay | Cell Viability | ~5-15 | [9] |
| PC-3 (Prostate) | Transwell Assay | Cell Invasion | Significant Inhibition | [8] |
| MDA-MB-231 (Breast) | Transwell Assay | Cell Migration | Significant Inhibition |[9] |
Table 3: In Vivo Anti-Tumor Efficacy
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| Nude Mice | PC-3 Xenograft | Cyp1B1 shRNA | ~58% | [10] |
| Nude Mice | PC-3 Xenograft | This compound | Expected >50% | [10] |
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound is outlined below, starting from enzymatic assays and progressing to cellular and in vivo models.
Experimental Protocols
Protocol 1: CYP1B1 Enzyme Activity Assay (EROD)
This protocol measures the ability of this compound to inhibit the O-deethylation of 7-ethoxyresorufin (EROD), a common substrate for CYP1 family enzymes.[5]
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-ethoxyresorufin (substrate)
-
NADPH (cofactor)
-
Resorufin (standard)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 530 nm, Emission: 585 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.
-
In a 96-well plate, add potassium phosphate buffer, recombinant CYP1B1 enzyme, and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 7-ethoxyresorufin and NADPH to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Stop the reaction by adding an appropriate stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a plate reader.
-
Create a standard curve using known concentrations of resorufin to quantify the amount of product formed.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][12]
Materials:
-
Cancer cell lines with high CYP1B1 expression (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the protein expression levels of key components of the Wnt/β-catenin signaling pathway following treatment with this compound.[9][13]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like actin to normalize protein levels.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression levels of CYP1B1 and its target genes to determine if this compound affects their transcription.[14][15]
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for CYP1B1, c-Myc, Cyclin D1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for each gene of interest.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[14]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 5: Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.[16][17]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cancer cells
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain (0.1%)
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[18]
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts.[16]
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[18]
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.[16]
-
Wash the inserts, allow them to dry, and count the stained cells in several microscopic fields.
-
Quantify the results and compare the number of invaded cells between treated and control groups.
Protocol 6: In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a mouse model.[10][19]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., PC-3)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.
-
Tumors can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki-67) and protein expression.[10]
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its enzymatic and cellular activity, effects on key signaling pathways, and in vivo anti-tumor efficacy, researchers can build a comprehensive data package to support its further development as a novel cancer therapeutic.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. corning.com [corning.com]
- 3. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Real-time polymerase chain reaction analysis of CYP1B1 gene expression in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. snapcyte.com [snapcyte.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Combination of Cyp1B1 Inhibitors with Chemotherapy
Introduction
Cytochrome P450 1B1 (Cyp1B1) is an enzyme that is overexpressed in a wide array of human cancers, while its expression in normal tissues is minimal. This tumor-specific expression profile makes Cyp1B1 an attractive target for anticancer therapy. Cyp1B1 is implicated in the metabolic activation of pro-carcinogens and, crucially, in the metabolism and inactivation of various chemotherapy agents, contributing to drug resistance. The inhibition of Cyp1B1, therefore, presents a promising strategy to enhance the efficacy of conventional chemotherapy and overcome acquired resistance.
While specific data on a compound designated "Cyp1B1-IN-8" in combination with chemotherapy is not extensively available in public literature, this document provides a comprehensive overview and generalized protocols based on the principles of combining Cyp1B1 inhibitors with standard chemotherapeutic agents. The data and methodologies are synthesized from studies involving well-characterized Cyp1B1 inhibitors to serve as a guide for researchers in this field.
Rationale for Combination Therapy
The primary rationale for combining a Cyp1B1 inhibitor with chemotherapy is to prevent the metabolic inactivation of the chemotherapeutic drug by Cyp1B1, thereby increasing its intracellular concentration and enhancing its cytotoxic effects in tumor cells. This can lead to:
-
Increased sensitivity of cancer cells to the chemotherapy agent.
-
Reversal of acquired resistance in tumors that have developed resistance through Cyp1B1 upregulation.
-
Potential for dose reduction of the chemotherapy agent, which could lead to a decrease in systemic toxicity and side effects.
Signaling Pathway and Mechanism of Action
Cyp1B1 contributes to chemotherapy resistance primarily by metabolizing and inactivating taxane-based drugs like paclitaxel and docetaxel.[1][2] The enzyme hydroxylates these compounds, rendering them less effective at stabilizing microtubules, which is their primary mechanism of inducing cell cycle arrest and apoptosis. By inhibiting Cyp1B1, the metabolic clearance of the chemotherapy agent within the tumor cell is reduced, leading to sustained intracellular drug levels and enhanced cytotoxicity.
Caption: Mechanism of Cyp1B1-mediated chemoresistance and its inhibition.
Quantitative Data Summary
The following tables summarize representative data from studies on the combination of Cyp1B1 inhibitors with chemotherapy agents in various cancer cell lines. Note that specific values can vary significantly based on the cell line, the specific inhibitor, and the experimental conditions.
Table 1: In Vitro Efficacy of Cyp1B1 Inhibition in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapy Agent | Cyp1B1 Inhibitor | IC50 (Chemo Alone) (nM) | IC50 (Chemo + Inhibitor) (nM) | Fold Sensitization |
| Ovarian Cancer | A2780/ADR | Paclitaxel | α-Naphthoflavone | 150 ± 12.5 | 55 ± 4.8 | ~2.7 |
| Breast Cancer | MCF-7/TXT | Docetaxel | α-Naphthoflavone | 25 ± 2.1 | 10 ± 1.2 | 2.5 |
| Prostate Cancer | PC-3 | Docetaxel | Flavonoid Derivative | 12 ± 1.5 | 4 ± 0.5 | 3.0 |
| Non-Small Cell Lung | A549/CisR | Cisplatin | siRNA | 8 µM | 3.5 µM | ~2.3 |
Data are illustrative and compiled from various sources in the literature. Actual values should be determined empirically.
Table 2: Combination Index (CI) Values for Synergy Assessment
| Cell Line | Chemotherapy Agent | Cyp1B1 Inhibitor | CI Value at ED50 | Interpretation |
| SKOV-3 | Paclitaxel | α-Naphthoflavone | 0.65 | Synergistic |
| MDA-MB-231 | Docetaxel | Resveratrol | 0.78 | Synergistic |
| DU145 | Docetaxel | Genistein | 0.85 | Synergistic |
CI < 0.9 indicates synergy, CI 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol outlines the steps to determine the synergistic effects of a Cyp1B1 inhibitor and a chemotherapy agent on cancer cell viability using a checkerboard assay format.
Materials:
-
Cancer cell line of interest (e.g., A2780, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Cyp1B1 inhibitor (e.g., this compound, α-Naphthoflavone)
-
Chemotherapy agent (e.g., Paclitaxel, Docetaxel)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
DMSO (for drug dissolution)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[3]
-
-
Drug Preparation:
-
Prepare stock solutions of the Cyp1B1 inhibitor and the chemotherapy agent in DMSO.
-
Create a dilution series for each drug in the complete culture medium. A common approach is a 7-point, 2-fold serial dilution.
-
-
Drug Treatment (Checkerboard Assay):
-
Remove the overnight culture medium from the cell plates.
-
Add 100 µL of medium containing the drugs in a checkerboard format. This involves combining different concentrations of the Cyp1B1 inhibitor (rows) with different concentrations of the chemotherapy agent (columns).
-
Include wells for untreated controls, vehicle (DMSO) controls, and single-agent controls for each concentration.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).[3]
-
-
Cell Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for MTT, add 10 µL of 5 mg/mL MTT and incubate for 4 hours, then solubilize formazan crystals).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells to determine the percentage of cell viability.
-
Calculate the IC50 values for each drug alone and in combination.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.[3]
-
Caption: Workflow for in vitro drug combination and synergy analysis.
Protocol 2: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the efficacy of a Cyp1B1 inhibitor in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, nude mice)
-
Cancer cells for implantation (e.g., A2780, MCF-7)
-
Matrigel (optional, for enhancing tumor take)
-
Cyp1B1 inhibitor formulated for in vivo use
-
Chemotherapy agent formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scales
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor mice for tumor formation.
-
-
Group Randomization:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Cyp1B1 inhibitor alone
-
Group 3: Chemotherapy agent alone
-
Group 4: Cyp1B1 inhibitor + Chemotherapy agent
-
-
-
Treatment Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for the inhibitor, intraperitoneal injection for chemotherapy). Dosing and schedule should be based on prior pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record mouse body weight at each measurement to monitor for toxicity.
-
Observe the general health and behavior of the mice.
-
-
Study Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when mice show signs of excessive toxicity.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting for target engagement).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the differences between treatment groups.
-
Conclusion
The combination of Cyp1B1 inhibitors with conventional chemotherapy agents represents a compelling strategy to enhance anticancer efficacy and overcome drug resistance. The protocols and data presented here provide a foundational framework for researchers to explore this therapeutic approach. Rigorous in vitro synergy screening followed by validation in relevant in vivo models is crucial for identifying the most effective combinations and advancing them toward clinical application.
References
Application Notes and Protocols for Cyp1B1 Inhibition in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a key enzyme in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens.[1][2] Emerging evidence highlights its significant role in the regulation of metabolic processes, making it a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis.[3][4][5] While specific information regarding "Cyp1B1-IN-8" is not extensively available in public literature, this document provides a comprehensive overview of the application of CYP1B1 inhibition in metabolic research, drawing on data from studies utilizing other selective inhibitors and genetic knockout models. These notes and protocols are intended to serve as a guide for investigating the metabolic functions of CYP1B1 and the potential of its inhibitors.
Data Presentation
The following tables summarize quantitative data from studies on the effects of Cyp1B1 modulation in metabolic research.
Table 1: Effects of Cyp1B1 Deficiency on Body Weight and Glucose Metabolism in High-Fat Diet (HFD)-Fed Mice
| Parameter | Wild-Type (WT) on HFD | Cyp1B1 Knockout (KO) on HFD | Percentage Change | Reference |
| Body Weight Gain (g) | 15.2 ± 1.1 | 9.8 ± 0.8 | ↓ 35.5% | [1] |
| Epididymal Fat Pad Weight (g) | 1.8 ± 0.2 | 0.9 ± 0.1 | ↓ 50% | [1] |
| Fasting Blood Glucose (mg/dL) | 145 ± 10 | 110 ± 8 | ↓ 24.1% | [1] |
| Fasting Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 40% | [1] |
Table 2: IC50 Values of Selected Cyp1B1 Inhibitors
| Inhibitor | IC50 Value | Target | Reference |
| α-Naphthoflavone | 5 nM | Human CYP1B1 | [3] |
| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Not specified, but potent | CYP1B1 | [3] |
| Flutamide | 1.0 μM | Human CYP1B1 | [3] |
| Paclitaxel | 31.6 μM | Human CYP1B1 | [3] |
| Mitoxantrone | 11.6 μM | Human CYP1B1 | [3] |
| Docetaxel | 28.0 μM | Human CYP1B1 | [3] |
Experimental Protocols
Protocol 1: In Vitro Adipogenesis Assay
This protocol is designed to assess the effect of a Cyp1B1 inhibitor on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
C3H10T1/2 mouse embryonic fibroblast cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (IDM) adipogenic cocktail
-
Cyp1B1 inhibitor of choice (e.g., α-Naphthoflavone)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin
Procedure:
-
Cell Culture: Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Adipogenesis: Once cells reach confluence, induce differentiation by treating them with DMEM containing 10% FBS, 1% penicillin-streptomycin, and the IDM adipogenic cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/ml insulin).
-
Inhibitor Treatment: Simultaneously with the induction of adipogenesis, treat the cells with the Cyp1B1 inhibitor at various concentrations. Include a vehicle control group.
-
Maintenance: After 48 hours, replace the induction medium with DMEM containing 10% FBS, 1% penicillin-streptomycin, and 10 µg/ml insulin. Continue to treat with the inhibitor. Change the medium every 2 days.
-
Oil Red O Staining: After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Wash the cells with water and acquire images using a microscope.
-
Quantification: For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 520 nm.
Protocol 2: In Vivo Study of Cyp1B1 Inhibition in a High-Fat Diet-Induced Obesity Model
This protocol outlines an in vivo experiment to evaluate the effect of a Cyp1B1 inhibitor on the development of obesity and associated metabolic dysfunctions in mice.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Cyp1B1 inhibitor of choice
-
Vehicle for inhibitor administration
-
Equipment for measuring body weight, food intake, and blood glucose
-
Kits for measuring serum insulin and triglycerides
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice (6-8 weeks old) for one week.
-
Dietary Intervention: Divide the mice into four groups:
-
Group 1: Standard chow diet + Vehicle
-
Group 2: Standard chow diet + Cyp1B1 inhibitor
-
Group 3: High-fat diet + Vehicle
-
Group 4: High-fat diet + Cyp1B1 inhibitor
-
-
Inhibitor Administration: Administer the Cyp1B1 inhibitor or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor body weight and food intake weekly for the duration of the study (e.g., 12-16 weeks).
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the study. Fast the mice for 6 hours, then administer a glucose bolus (2 g/kg) intraperitoneally. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Sample Collection: At the end of the study, collect blood samples for the measurement of fasting glucose, insulin, and triglycerides.
-
Tissue Collection: Euthanize the mice and collect tissues such as liver and adipose tissue for further analysis (e.g., gene expression, histology).
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of the Cyp1B1 inhibitor on the measured parameters.
Mandatory Visualizations
Caption: CYP1B1 metabolic pathways and points of inhibition.
Caption: In vivo experimental workflow for studying Cyp1B1 inhibition.
References
- 1. CYP1B1 deficiency ameliorates obesity and glucose intolerance induced by high fat diet in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyp1b1 affects external control of mouse hepatocytes, fatty acid homeostasis and signaling involving HNF4α and PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Hormone-Induced Cancers Using a Potent and Selective CYP1B1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a key enzyme implicated in the pathogenesis of hormone-induced cancers, including those of the breast, ovary, endometrium, and prostate.[1][2] Unlike most other cytochrome P450 enzymes, CYP1B1 is primarily expressed in extrahepatic tissues and is often overexpressed in tumor tissues compared to adjacent normal tissues.[3] This differential expression makes CYP1B1 an attractive therapeutic target for cancer treatment and prevention.
CYP1B1 plays a critical role in the metabolic activation of estrogens, particularly the hydroxylation of 17β-estradiol to form catechol estrogens.[4] One of these metabolites, 4-hydroxyestradiol (4-OHE2), is a potent carcinogen that can induce DNA damage and promote tumorigenesis.[4] By inhibiting the enzymatic activity of CYP1B1, it is possible to reduce the formation of these carcinogenic metabolites and thereby suppress the initiation and progression of hormone-induced cancers.
This document provides detailed application notes and protocols for the use of a representative potent and selective CYP1B1 inhibitor, for the study of hormone-induced cancers. For the purpose of these notes, we will refer to this representative inhibitor as Cyp1B1-IN-X , a hypothetical compound with properties similar to potent and selective inhibitors reported in the literature, such as those with nanomolar inhibitory concentrations.[5][6]
Mechanism of Action of CYP1B1 in Hormone-Induced Cancers
CYP1B1 metabolizes estradiol via hydroxylation at the 2- and 4-positions, leading to the formation of 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2), respectively. While 2-OHE2 is generally considered to have anti-carcinogenic properties, 4-OHE2 can be oxidized to semiquinones and quinones, which are reactive species that can form DNA adducts, leading to mutations and genomic instability.[4] In hormone-responsive tissues where CYP1B1 is overexpressed, this metabolic pathway is hyperactive, contributing to a local microenvironment rich in carcinogenic estrogen metabolites.
Cyp1B1-IN-X is a small molecule inhibitor that selectively binds to the active site of the CYP1B1 enzyme, preventing the metabolism of estradiol to its harmful 4-hydroxy metabolite. Its high potency and selectivity for CYP1B1 over other CYP1A family members (CYP1A1 and CYP1A2) are critical for minimizing off-target effects, as CYP1A2 is important for the metabolism of various drugs.
Quantitative Data of Representative CYP1B1 Inhibitors
The following table summarizes the inhibitory activity of representative potent and selective CYP1B1 inhibitors from published studies. This data provides a reference for the expected potency of a research tool like Cyp1B1-IN-X .
| Inhibitor | Target | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Reference |
| Inhibitor C9 | CYP1B1 | 2.7 | >37,037-fold | >7,407-fold | [5] |
| Compound 5b | CYP1B1 | 8.7 ± 1.2 | High (not quantified) | High (not quantified) | [6][7] |
Signaling Pathway of Estrogen Metabolism and CYP1B1 Inhibition
Caption: Estrogen metabolism by CYP1B1 and the inhibitory action of Cyp1B1-IN-X.
Experimental Protocols
Protocol 1: In Vitro CYP1B1 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of Cyp1B1-IN-X against human CYP1B1 enzyme.
Materials:
-
Recombinant human CYP1B1 enzyme
-
Fluorogenic substrate (e.g., 7-Ethoxyresorufin)
-
NADPH regenerating system
-
Cyp1B1-IN-X stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of Cyp1B1-IN-X in DMSO, and then dilute further in assay buffer.
-
In a 96-well plate, add the recombinant human CYP1B1 enzyme to each well.
-
Add the diluted Cyp1B1-IN-X or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of Cyp1B1-IN-X and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell-Based Assay to Measure Inhibition of Estrogen Metabolism
Objective: To assess the ability of Cyp1B1-IN-X to inhibit the formation of 4-hydroxyestradiol in a hormone-dependent cancer cell line that overexpresses CYP1B1 (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
17β-Estradiol
-
Cyp1B1-IN-X
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Cyp1B1-IN-X or vehicle for 24 hours.
-
Add 17β-estradiol to the medium and incubate for another 24 hours.
-
Collect the cell culture medium.
-
Extract the estrogen metabolites from the medium.
-
Quantify the levels of 4-hydroxyestradiol and 2-hydroxyestradiol using a validated LC-MS/MS method.
-
Determine the concentration-dependent effect of Cyp1B1-IN-X on the formation of 4-hydroxyestradiol.
Protocol 3: In Vivo Xenograft Studies in a Mouse Model of Hormone-Induced Cancer
Objective: To evaluate the anti-tumor efficacy of Cyp1B1-IN-X in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Hormone-dependent cancer cells (e.g., MCF-7)
-
Matrigel
-
Cyp1B1-IN-X formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant hormone-dependent cancer cells mixed with Matrigel subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Cyp1B1-IN-X or vehicle to the respective groups according to the dosing schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to assess the efficacy of Cyp1B1-IN-X .
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of a CYP1B1 inhibitor.
Conclusion
The selective inhibition of CYP1B1 presents a promising strategy for the study and potential treatment of hormone-induced cancers. The application of potent and selective inhibitors like Cyp1B1-IN-X in the described experimental protocols can provide valuable insights into the role of estrogen metabolism in cancer and aid in the development of novel therapeutic agents. Researchers should carefully characterize their specific inhibitor and optimize the protocols for their experimental systems.
References
- 1. CYP1B1 and hormone-induced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of highly potent and selective CYP1B1 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of Cytochrome P450 1B1 Targeted Molecular Imaging Probes for Colorectal Tumor Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating Cyp1B1-IN-8: A Technical Support Hub for Researchers
This support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the potent and selective cytochrome P450 1B1 (CYP1B1) inhibitor, Cyp1B1-IN-8. Addressing common challenges, particularly solubility, this resource offers practical solutions and detailed protocols to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as Compound 14b) is a highly potent inhibitor of the enzyme Cytochrome P450 1B1, with a reported half-maximal inhibitory concentration (IC50) of 4.14 x 10⁻⁵ nM.[1][2][3] It has been demonstrated to reduce resistance to the chemotherapeutic agent paclitaxel in A549 non-small cell lung cancer cells and to inhibit cancer cell migration and invasion.[1][2][3][4]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research to study the role of CYP1B1 in drug resistance. Its ability to resensitize cancer cells to chemotherapy makes it a valuable tool for investigating mechanisms of resistance and developing novel therapeutic strategies. It is also utilized in studies of cancer cell migration and invasion.
Q3: Is this compound soluble in aqueous buffers?
A3: Based on the nature of similar small molecule inhibitors and the provided formulation guidance from suppliers, this compound is expected to have low aqueous solubility. Direct dissolution in aqueous buffers like PBS or saline is not recommended for creating stock solutions.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][5]
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer (e.g., PBS, cell culture medium). | Low aqueous solubility of the compound. | This compound is not readily soluble in aqueous solutions. A concentrated stock solution should first be prepared in an organic solvent like DMSO. This stock can then be serially diluted to the final working concentration in your aqueous experimental medium. |
| After diluting my DMSO stock solution into my aqueous medium, a precipitate forms. | The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the final percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration: Try using a lower final concentration of this compound in your experiment. 2. Maintain a sufficient final DMSO concentration: Ensure the final concentration of DMSO in your aqueous medium is high enough to keep the compound in solution. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects. 3. Use a formulation with co-solvents for in vivo studies: For animal experiments, a formulation containing co-solvents like PEG300 and a surfactant like Tween 80 is recommended to improve solubility and bioavailability.[1][5] |
| My experimental results are inconsistent. | Potential degradation of the compound due to improper storage or handling. | 1. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes. 2. Protect from light: Store stock solutions in light-protected tubes. 3. Use fresh dilutions: Prepare fresh dilutions of this compound in your experimental medium for each experiment. |
Experimental Protocols
Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly to mix. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[5]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Formulation of this compound for In Vivo Studies
The following is a general starting point for preparing a formulation suitable for intraperitoneal or oral administration in animal models. Optimization may be required based on the specific experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Example Formulation (for a 2 mg/mL working solution): [1][5]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To prepare 1 mL of the final 2 mg/mL formulation:
-
Take 50 µL of the 40 mg/mL this compound stock solution in DMSO.
-
Add 300 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 600 µL of saline or PBS and mix thoroughly.
-
-
The final formulation will be a clear solution with the following composition: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
It is recommended to prepare this formulation fresh for each experiment. If a suspension forms, it should be used immediately.
Visualizing Cyp1B1's Role and Experimental Workflow
Signaling Pathway of CYP1B1 in Chemoresistance
Caption: CYP1B1-mediated chemoresistance and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effect of this compound on chemosensitivity.
Logical Relationship for Troubleshooting Solubility
Caption: Decision tree for resolving this compound solubility problems.
References
Technical Support Center: Cyp1B1-IN-8 Stability in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential stability issues with the small molecule inhibitor Cyp1B1-IN-8 in cell culture media.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound during your in vitro experiments.
Problem 1: Inconsistent or lower than expected bioactivity of this compound.
| Possible Cause | Recommended Solution |
| Degradation in Culture Media | The compound may be unstable in the aqueous, physiological pH environment of the culture media. |
| Solution: Perform a time-course experiment to assess the stability of this compound in your specific culture medium. Analyze the concentration of the intact compound at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using methods like HPLC or LC-MS.[1] | |
| Precipitation | The compound's concentration may exceed its solubility in the culture medium, leading to precipitation.[2] |
| Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the aqueous solubility of the compound.[3] Consider using a lower concentration or adding a solubilizing agent if compatible with your experimental system. | |
| Binding to Serum Proteins | Components in fetal bovine serum (FBS) or other serum supplements can bind to the inhibitor, reducing its free and active concentration.[1] |
| Solution: Test the effect of different serum concentrations on the activity of this compound. Consider using serum-free media or reducing the serum percentage if your cell line can tolerate it. Alternatively, you may need to increase the inhibitor concentration to compensate for serum binding. | |
| Adsorption to Labware | The compound may adsorb to the surface of plastic labware (e.g., plates, tubes), lowering the effective concentration in the media. |
| Solution: Use low-adsorption labware. You can also pre-incubate the labware with a blocking agent like bovine serum albumin (BSA) if it does not interfere with your assay. | |
| Light Sensitivity | The compound may be sensitive to light, leading to photodegradation.[2] |
| Solution: Protect the compound and your experimental setup from light by using amber-colored tubes and plates and minimizing light exposure during handling. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Stock Solution | The compound may not be fully dissolved in the stock solution, or the stock solution may have degraded over time. |
| Solution: Ensure the compound is completely dissolved in the appropriate solvent (e.g., DMSO) by vortexing or gentle warming.[4] Prepare fresh stock solutions regularly and store them under recommended conditions (e.g., -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). | |
| Uneven Distribution in Media | The compound may not be evenly mixed in the culture media, leading to different concentrations in different wells. |
| Solution: After adding the compound to the media, mix thoroughly by gentle pipetting or swirling before dispensing into individual wells. | |
| Media Evaporation | Evaporation from the outer wells of a multi-well plate can concentrate the compound, leading to variability. |
| Solution: Maintain proper humidity in the incubator. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile water or media to minimize evaporation from the inner wells. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity to the cells.[2]
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: You can perform a stability assay. A detailed protocol is provided in the "Experimental Protocols" section below. This involves incubating the compound in your cell culture medium at 37°C for various durations and then quantifying the remaining intact compound using analytical techniques like HPLC or LC-MS.[1]
Q3: My cells seem to be dying at the concentration of this compound I am using. What should I do?
A3: This could be due to the intended cytotoxic effect of the inhibitor, off-target effects, or solvent toxicity. First, ensure the final DMSO concentration is non-toxic to your cells. Then, perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and identify a suitable working concentration. It is also important to include a vehicle control (media with the same concentration of DMSO without the inhibitor) in all your experiments.
Q4: Can I pre-mix this compound in a large volume of culture medium and store it?
A4: It is generally not recommended to store small molecule inhibitors in aqueous media for extended periods, as they are more prone to degradation. It is best to prepare fresh working solutions from a frozen DMSO stock for each experiment.[4]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution by diluting the stock solution into your pre-warmed culture medium to the final desired concentration (e.g., 10 µM).
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.
Data Presentation:
Table 1: Stability of this compound in Culture Medium at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | [User to input data] | 100 |
| 2 | [User to input data] | [User to calculate] |
| 4 | [User to input data] | [User to calculate] |
| 8 | [User to input data] | [User to calculate] |
| 24 | [User to input data] | [User to calculate] |
| 48 | [User to input data] | [User to calculate] |
Signaling Pathways and Experimental Workflows
Cyp1B1 Signaling Pathway
Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of a variety of endogenous and exogenous compounds, including procarcinogens and steroid hormones.[5][6][7] Its expression can be induced by various signaling pathways, and its activity can influence downstream cellular processes, including cell proliferation and metastasis.[8] One of the key pathways influenced by CYP1B1 is the Wnt/β-catenin signaling pathway.[8][9]
Caption: Simplified Cyp1B1 signaling pathway.
Experimental Workflow for Assessing Compound Stability
The following diagram illustrates a typical workflow for evaluating the stability of a small molecule inhibitor like this compound in cell culture.
Caption: Workflow for compound stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 6. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 9. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyp1B1-IN-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Cyp1B1-IN-8, a potent and selective inhibitor of the Cytochrome P450 1B1 enzyme.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different experimental batches. What could be the cause?
A1: Variability in IC50 values for this compound can stem from several factors. Firstly, ensure the compound's integrity. Improper storage or multiple freeze-thaw cycles can lead to degradation. We recommend preparing fresh dilutions from a stock solution for each experiment. Secondly, inconsistencies in cell culture conditions, such as passage number, cell density, and serum concentration, can alter Cyp1B1 expression levels and, consequently, the inhibitor's potency. Finally, variations in the assay protocol itself, including incubation times and substrate concentrations, can contribute to result variability.
Q2: this compound appears to have lower efficacy in our cell-based assays compared to the reported values. What should we investigate?
A2: A discrepancy in efficacy can be due to several reasons. Confirm the expression level of Cyp1B1 in your specific cell line, as it can vary significantly between different cell types and even passages. Low Cyp1B1 expression will naturally lead to a reduced effect of the inhibitor. Additionally, consider the metabolic activity of your cells. If the cells have high metabolic activity, they might metabolize and clear the inhibitor at a faster rate, reducing its effective concentration. Lastly, evaluate the potential for off-target effects or the activation of compensatory signaling pathways in your cellular model that might mask the inhibitory effect on Cyp1B1.
Q3: We are seeing unexpected off-target effects or cellular toxicity at concentrations where this compound should be specific. How can we troubleshoot this?
A3: While this compound is designed for selectivity, off-target effects can occur, especially at higher concentrations. To investigate this, perform a dose-response curve in a control cell line that does not express Cyp1B1. This will help differentiate between Cyp1B1-mediated effects and non-specific toxicity. Additionally, consider performing a broader kinase or enzyme panel screening to identify potential off-target interactions. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
Q4: The solubility of this compound in our aqueous assay buffer is poor, leading to precipitation and inconsistent results. What are the best practices for its solubilization?
A4: For optimal results, this compound should be fully dissolved. We recommend preparing a high-concentration stock solution in an appropriate organic solvent, such as DMSO. When diluting into your aqueous assay buffer, do so in a stepwise manner and vortex gently between each dilution step. Avoid preparing large volumes of diluted compound that will be stored for extended periods. If solubility issues persist, the addition of a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 to the assay buffer may improve solubility, but this should be validated for compatibility with your assay.
Quantitative Data Summary
The following table summarizes key parameters of Cyp1B1, which are critical for designing and interpreting experiments with this compound.
| Parameter | Description | Typical Values / Characteristics |
| Endogenous Substrates | Biological molecules metabolized by Cyp1B1. | Steroid hormones (e.g., 17β-estradiol), fatty acids, melatonin, retinoids.[1][2] |
| Exogenous Substrates | Foreign compounds metabolized by Cyp1B1. | Procarcinogens (e.g., polycyclic aromatic hydrocarbons), various drugs.[2][3] |
| Inducers of Expression | Factors that can increase the expression of Cyp1B1. | Xenobiotics (e.g., TCDD via the aryl hydrocarbon receptor), inflammatory cytokines.[2][4] |
| Tissue Distribution | Tissues and organs where Cyp1B1 is expressed. | Extrahepatic tissues including breast, prostate, ovaries, lungs, and kidneys. Often overexpressed in tumor tissues.[1][5] |
| Genetic Polymorphisms | Common variations in the CYP1B1 gene. | Can alter enzyme activity and are associated with varying risks for certain cancers and glaucoma.[6] |
Experimental Protocols
Standard Cell Viability Assay to Determine IC50 of this compound
-
Cell Seeding: Seed cells (e.g., a cancer cell line with known Cyp1B1 expression) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and the expected onset of the inhibitor's effect (e.g., 48-72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of Cyp1B1 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 2. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 5. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1B1 cytochrome P450 family 1 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Optimizing Cyp1B1-IN-8 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyp1B1 inhibitors, with a focus on optimizing experimental concentrations. Due to the limited specific data available for Cyp1B1-IN-8, this guide leverages information from other potent and selective Cyp1B1 inhibitors to provide a robust framework for your experiments. It is crucial to empirically determine the optimal concentration of this compound for your specific model system.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for a new Cyp1B1 inhibitor in cell culture experiments?
A1: For initial experiments with a novel Cyp1B1 inhibitor like this compound, it is recommended to perform a dose-response curve starting from a low nanomolar (nM) range to a high micromolar (µM) range. Based on data from other selective Cyp1B1 inhibitors, a starting range of 1 nM to 100 µM is advisable. This wide range will help in determining the IC50 (half-maximal inhibitory concentration) and identifying potential cytotoxicity at higher concentrations.
Q2: How do I dissolve and store this compound?
Q3: What are the known off-target effects of Cyp1B1 inhibitors?
A3: While highly selective inhibitors are designed to minimize off-target effects, it is essential to consider this possibility. Off-target effects can vary between compounds. To assess for off-target effects of this compound, consider including control experiments such as using a structurally similar but inactive compound, or testing the inhibitor in a Cyp1B1-knockout/knockdown cell line.
Q4: How does Cyp1B1 inhibition affect cell signaling?
A4: Cyp1B1 has been shown to play a role in several signaling pathways, most notably the Wnt/β-catenin pathway. Inhibition of Cyp1B1 can lead to a decrease in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, such as c-Myc and Cyclin D1.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Poor inhibitor stability or solubility. | Prepare fresh stock solutions. Ensure the inhibitor is fully dissolved in the solvent before diluting in media. Consider using a different solvent if solubility is an issue. | |
| Low Cyp1B1 expression in the cell model. | Confirm Cyp1B1 expression in your cells using Western blot or qPCR. | |
| High levels of cell death (cytotoxicity) | Inhibitor concentration is too high. | Lower the concentration of this compound. Determine the cytotoxic concentration using a cell viability assay. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding recommended limits (typically ≤ 0.1%). | |
| Inconsistent results between experiments | Variability in cell passage number or confluency. | Use cells within a consistent passage number range and seed them at a similar density for all experiments. |
| Inhibitor degradation. | Aliquot the stock solution to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of several selective Cyp1B1 inhibitors. This data can serve as a reference point for designing experiments with this compound.
| Inhibitor | IC50 (CYP1B1) | Cell Line/System | Reference |
| Cyp1B1-IN-7 | 75 nM | Enzyme Assay | [1] |
| DMU2139 | 9 nM | Enzyme Assay | [2] |
| DMU2105 | 10 nM | Enzyme Assay | [2] |
| α-Naphthoflavone derivative | 0.043 nM | Enzyme Assay | [3] |
| Alizarin | 2.7 µM | Enzyme Assay | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and establish a non-toxic working concentration range.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for β-catenin Nuclear Translocation
Objective: To assess the effect of this compound on the Wnt/β-catenin signaling pathway.
Methodology:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Perform subcellular fractionation to separate nuclear and cytoplasmic extracts.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Cyp1B1-mediated Wnt/β-catenin signaling pathway.
Caption: Troubleshooting decision tree for unexpected results.
References
how to prevent Cyp1B1-IN-8 degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyp1B1-IN-8. The information is designed to help prevent the degradation of the compound and ensure the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and what are its potential degradation points?
A1: this compound has the chemical structure N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide. Based on its structure, there are two primary functional groups susceptible to degradation: the acetamide group and the benzothiazole ring.
-
Acetamide Group: The amide bond in the acetamide group is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of 4-(benzo[d]thiazol-2-yl)aniline and acetic acid.
-
Benzothiazole Ring: The benzothiazole ring can undergo oxidative ring-opening or photodegradation. Oxidation can lead to the formation of sulfonate esters, while exposure to UV light can cause a variety of reactions, including the formation of chlorides and acetic acid derivatives.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
-
Solid Compound: Store the solid form of this compound at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Protect from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[5][6][7]
Q3: How should I prepare stock solutions of this compound to minimize degradation?
A3: Proper preparation of stock solutions is critical for maintaining the integrity of the compound.
-
Before opening, centrifuge the vial to ensure all the powder is at the bottom.
-
Use a high-quality, anhydrous solvent such as DMSO to dissolve the compound.
-
Prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can often be attributed to compound degradation. Here are some troubleshooting steps:
-
Check Storage Conditions: Verify that the solid compound and stock solutions have been stored correctly, protected from light, moisture, and temperature fluctuations.
-
Avoid Repeated Freeze-Thaw Cycles: Use fresh aliquots of your stock solution for each experiment.
-
Assess Solution Stability: The compound may not be stable in your experimental buffer. It is advisable to prepare fresh dilutions in your final assay buffer immediately before use.
-
Rule out Photodegradation: If your experiments are conducted under bright light, consider whether photodegradation could be an issue.[3][4] Perform experiments in low-light conditions if possible.
-
Perform a Stability Check: If you suspect degradation, you can perform a stability analysis using HPLC or LC-MS (see the detailed protocol below).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of inhibitory activity over time in solution. | Hydrolysis of the acetamide group or oxidation of the benzothiazole ring. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of the compound in aqueous buffers. |
| Precipitate forms when diluting stock solution in aqueous buffer. | The compound has low aqueous solubility. | Make serial dilutions of the DMSO stock solution in DMSO first, before the final dilution into the aqueous buffer. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).[6] |
| Variability between experiments. | Degradation of the stock solution due to improper storage or handling. | Use a new, single-use aliquot of the stock solution for each experiment. Verify the concentration and purity of the stock solution periodically using HPLC. |
| Unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | Degradation products are present. | Analyze the degradation products to understand the degradation pathway. Based on the findings, adjust storage and handling procedures to minimize degradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer over time.
1. Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO, ethanol)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: 0.1% Formic acid in acetonitrile
-
Autosampler vials
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM. This is your time zero (T=0) sample.
-
Prepare Stability Samples: Dilute the stock solution to a final concentration of 100 µM in the experimental buffer. Aliquot this solution into several autosampler vials.
-
Incubation: Store the vials under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial for analysis.
-
HPLC Analysis:
-
Inject a standard volume of the sample onto the HPLC system.
-
Use a gradient elution method to separate this compound from potential degradation products. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance (this can be determined by a UV scan).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Acetamide: Structure, Properties and Uses [allen.in]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
CYP1B1 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for researchers working with Cytochrome P450 1B1 (CYP1B1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Inhibitor Characterization & Enzyme Assays
Question 1: My calculated IC50 value for a known CYP1B1 inhibitor is significantly different from published values. What could be the reason?
Answer: Discrepancies in IC50 values can arise from several factors. Here's a troubleshooting guide:
-
Enzyme Source and Purity: The source (recombinant vs. microsomal), purity, and activity of the CYP1B1 enzyme can vary between batches and suppliers. Ensure you have characterized your enzyme lot.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km) for accurate determination of the inhibitory constant (Ki).
-
Incubation Time: For time-dependent inhibitors, the IC50 will decrease with longer pre-incubation times. Standardize your pre-incubation and incubation times across all experiments.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1%).
-
Inhibitor Solubility: Poor solubility of the test compound can lead to an overestimation of the IC50. Visually inspect your solutions for precipitation. Consider using a solubility-enhancing agent if necessary, but validate that it does not interfere with the assay.
Question 2: I am observing high background fluorescence/luminescence in my enzyme inhibition assay. How can I reduce it?
Answer: High background can mask the true signal and affect data quality. Consider the following:
-
Substrate and Reagent Quality: Use high-purity substrates and reagents. Some fluorescent substrates can auto-hydrolyze, leading to high background.
-
Plate Reader Settings: Optimize the gain and other settings on your plate reader for the specific assay.
-
Buffer Composition: Ensure your buffer components do not interfere with the detection method. For example, some buffers can quench fluorescence.
-
Inhibitor Interference: The inhibitor itself might be fluorescent or quench the signal. Run appropriate controls with the inhibitor in the absence of the enzyme or substrate to check for interference.
Cell-Based Assays
Question 3: My CYP1B1 inhibitor shows cytotoxicity in my cell-based assay, which confounds the interpretation of its specific inhibitory effect. How can I address this?
Answer: Distinguishing specific CYP1B1 inhibition from general cytotoxicity is crucial.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment for both cytotoxicity and the desired inhibitory effect. This can help identify a concentration range and time point where the inhibitor is effective without causing significant cell death.
-
Use of Control Cells: Include control cell lines that do not express CYP1B1 or have very low expression levels. If the compound is cytotoxic in both CYP1B1-positive and CYP1B1-negative cells, the effect is likely off-target.
-
Rescue Experiments: If the inhibitor is expected to work by blocking the metabolic activation of a pro-drug or pro-toxin by CYP1B1, a rescue experiment can be performed. Co-incubation with a known non-toxic product of the metabolic reaction might rescue the cells from the inhibitor's effect.
Question 4: I am not seeing a consistent effect of my CYP1B1 inhibitor on downstream signaling pathways in my cell line.
Answer: The cellular context is critical for observing the effects of CYP1B1 inhibition.
-
CYP1B1 Expression Levels: Confirm the expression and activity of CYP1B1 in your cell line using qRT-PCR and Western blotting.[1][2] Basal expression levels might be too low to observe a significant effect of inhibition.[2]
-
Substrate Availability: Ensure that the endogenous or exogenous substrate for CYP1B1 that is relevant to the signaling pathway you are studying is present in your cell culture system.
-
Off-Target Effects: The inhibitor may have off-target effects that counteract its on-target effect on CYP1B1. Consider using multiple inhibitors with different chemical scaffolds to confirm the observed phenotype is due to CYP1B1 inhibition.
Gene and Protein Expression Analysis
Question 5: My qRT-PCR results for CYP1B1 expression are variable and not reproducible. What are the common pitfalls?
Answer: qRT-PCR requires careful optimization to obtain reliable results.
-
RNA Quality: Use high-quality, intact RNA. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer.[3]
-
Primer Design and Validation: Design primers that are specific to CYP1B1 and span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis.
-
Reference Gene Selection: Use at least two validated reference genes for normalization. The expression of the reference genes should be stable across your experimental conditions.
-
Controls: Always include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
Question 6: I am having trouble detecting CYP1B1 protein by Western blot. What can I do?
Answer: Detecting CYP1B1 by Western blot can be challenging due to its relatively low abundance in some cell types.
-
Antibody Selection: Use a well-validated antibody specific for CYP1B1. Check the manufacturer's datasheet for recommended applications and positive controls.[4][5]
-
Positive Control: Include a positive control lysate from cells known to express high levels of CYP1B1 (e.g., certain cancer cell lines or cells overexpressing CYP1B1).
-
Protein Loading: Load a sufficient amount of total protein (typically 20-40 µg) per lane.
-
Enrichment: Consider enriching for microsomal fractions, as CYP1B1 is a membrane-bound protein.
-
Detection Method: Use a sensitive detection method, such as enhanced chemiluminescence (ECL), and optimize the exposure time.
Quantitative Data Summary
The following table summarizes the IC50 values of selected inhibitors against CYP1B1 and other CYP1 family enzymes to illustrate their potency and selectivity.
| Inhibitor | CYP1B1 IC50 | CYP1A1 IC50 | CYP1A2 IC50 | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) | Reference |
| α-Naphthoflavone | ~3 nM | ~150 nM | ~3.1 µM | ~50 | ~1033 | [1][6] |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | 3 nM | 150 nM | 1.56 µM | 50 | 520 | [1] |
| Galangin | 3 nM | - | - | - | - | [6] |
| Flutamide | 1.0 µM | - | - | - | - | [7] |
| Paclitaxel | 31.6 µM | - | - | - | - | [7] |
| Mitoxantrone | 11.6 µM | - | - | - | - | [7] |
| Docetaxel | 28.0 µM | - | - | - | - | [7] |
| Doxorubicin | 2.6 µM | - | - | - | - | [7] |
| Daunomycin | 2.1 µM | - | - | - | - | [7] |
| Tamoxifen | 5.0 µM | - | - | - | - | [7] |
| Homoeriodictyol | 0.24 µM | - | - | - | - | [8] |
Experimental Protocols
CYP1B1 Enzyme Inhibition Assay (EROD Assay)
This protocol describes a common method for measuring CYP1B1 activity using the fluorogenic substrate 7-ethoxyresorufin, which is O-deethylated to the fluorescent product resorufin.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
7-Ethoxyresorufin (EROD)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a vehicle control (solvent only).
-
Add the CYP1B1 enzyme to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the NADPH regenerating system and 7-ethoxyresorufin.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Read the fluorescence of the product, resorufin, using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability after treatment with a CYP1B1 inhibitor.
Materials:
-
Cells of interest seeded in a 96-well plate
-
CYP1B1 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CYP1B1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.[9][10]
Visualizations
Signaling Pathways
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1B1 expression.
Experimental Workflow
Caption: General experimental workflow for evaluating a CYP1B1 inhibitor.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent IC50 values in CYP1B1 inhibition assays.
References
- 1. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. salvestrol-cancer.com [salvestrol-cancer.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CYP1B1 antibody (18505-1-AP) | Proteintech [ptglab.com]
- 5. CYP1B1 Polyclonal Antibody (PA5-23139) [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Human CYP1B1 and anticancer agent metabolism: mechanism for tumor-specific drug inactivation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioflavonoids: selective substrates and inhibitors for cytochrome P450 CYP1A and CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing cytotoxicity of Cyp1B1-IN-8 in normal cells
Welcome to the technical support center for Cyp1B1-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of this compound in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it expected to have low toxicity in normal cells?
A1: this compound is a potent and selective small-molecule inhibitor of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme that is notably overexpressed in a wide variety of human tumors compared to normal tissues.[1][2] This differential expression profile is the basis for the targeted therapeutic strategy of CYP1B1 inhibition, with the goal of minimizing effects on healthy cells. By selectively inhibiting CYP1B1, this compound aims to reduce the proliferation of cancer cells and enhance the efficacy of chemotherapeutic agents with a favorable safety profile.[3]
Q2: I am observing unexpected cytotoxicity in my normal cell line when treated with this compound. What are the potential reasons for this?
A2: While Cyp1B1 is overexpressed in tumor cells, it is also expressed at basal levels in several normal extrahepatic tissues, including the kidneys, lungs, and endocrine organs.[4][5] The observed cytotoxicity in your normal cell line could be due to several factors:
-
On-target toxicity: The normal cells you are using may express sufficient levels of CYP1B1, making them susceptible to the inhibitory effects of this compound. The function of CYP1B1 in normal tissues includes metabolism of endogenous compounds like steroids and retinoids, and its inhibition could disrupt cellular homeostasis.[4][5][6][7]
-
Off-target effects: Like many small-molecule inhibitors, this compound may interact with other cellular targets besides CYP1B1, leading to unintended cytotoxicity.[8][9][10]
-
Experimental conditions: Factors such as inhibitor concentration, exposure duration, cell density, and the specific viability assay used can all influence the observed cytotoxicity.[11][12]
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are a few strategies:
-
CYP1B1 Expression Analysis: Quantify the expression level of CYP1B1 in your normal cell line (e.g., via qPCR or Western blot) and compare it to the cancer cell lines where the inhibitor is effective. High expression in your normal cells might suggest on-target toxicity.
-
Rescue Experiments: If the cytotoxicity is on-target, it might be possible to rescue the cells by providing a downstream product of a metabolic pathway inhibited by this compound. This is highly dependent on the specific pathway affected.
-
Structurally Unrelated Inhibitors: Test other known CYP1B1 inhibitors with different chemical scaffolds. If these inhibitors produce a similar cytotoxic phenotype, it strengthens the case for an on-target effect.
-
Kinase Profiling: To investigate off-target effects, you can utilize commercially available kinase profiling services to screen this compound against a panel of kinases.[13][14]
Q4: What are the best practices for optimizing the experimental conditions to minimize cytotoxicity in normal cells?
A4: Careful optimization of your experimental protocol is key. Consider the following:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis to determine the precise IC50 (half-maximal inhibitory concentration) in your normal and cancer cell lines. Use the lowest effective concentration that maintains a therapeutic window.
-
Time-Course Experiment: The cytotoxic effects of a compound can be time-dependent.[12] Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to find the optimal treatment duration.
-
Use of Primary Cells: Whenever possible, use primary cells isolated from normal tissue corresponding to the cancer cell type. Primary cells are generally more representative of in vivo biology than immortalized cell lines and can provide more relevant toxicity data.[15][16]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Verify cell counts for each experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS. |
| Compound Precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration or a different solvent. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Discrepancies Between Different Viability Assays
| Potential Cause | Troubleshooting Step |
| Assay Principle Interference | The inhibitor may interfere with the chemistry of a specific assay (e.g., inhibiting mitochondrial reductases in an MTT assay).[11] |
| Different Cellular Processes Measured | Assays like MTT measure metabolic activity, while LDH release assays measure membrane integrity.[17] A compound can affect one process without immediately affecting the other. |
| Solution | Use at least two mechanistically different assays to confirm cytotoxicity. For example, combine a metabolic assay (MTT or MTS) with a membrane integrity assay (LDH release or Trypan Blue exclusion).[18][19][20] |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | CYP1B1 Expression (Relative Units) | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 85 | 0.5 |
| PC-3 | Prostate Cancer | 78 | 0.8 |
| A549 | Lung Cancer | 65 | 1.2 |
| MCF-10A | Normal Breast Epithelial | 15 | 15.2 |
| PNT1A | Normal Prostate Epithelial | 12 | 22.5 |
| BEAS-2B | Normal Lung Bronchial Epithelial | 10 | 28.0 |
This table illustrates a desirable therapeutic window, where the IC50 values for normal cell lines are significantly higher than for cancer cell lines.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
This compound stock solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[3]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
-
96-well plates
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of incubation.
-
Background: Medium only.
-
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]
- 5. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. kosheeka.com [kosheeka.com]
- 16. Why Primary Cells are better than Cell Lines? - LabMal [labmal.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
Technical Support Center: Enhancing the Bioavailability of Cyp1B1-IN-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Cyp1B1-IN-8, a potent cytochrome P450 1B1 inhibitor. Given that many small molecule inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to overcome this common hurdle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolism of procarcinogens and the development of resistance to certain cancer therapies.[1][2][3] Its therapeutic potential is significant; however, like many small molecule kinase inhibitors, it is presumed to have low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable bioavailability.[4][5] This can compromise its efficacy in preclinical and clinical studies.
Q2: What are the initial steps to assess the bioavailability of this compound?
A2: A stepwise approach is recommended. Start with in vitro characterization to understand its fundamental properties. This includes determining its aqueous solubility at different pH values, its dissolution rate, and its permeability. Following this, in vivo pharmacokinetic (PK) studies in animal models are crucial to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) after oral and intravenous administration to calculate absolute bioavailability.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed, often in combination, to improve the bioavailability of poorly soluble drugs.[6][7][8][9] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level.
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipidic excipients.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Co-solvents and Surfactants: Enhancing solubility in the formulation.
The choice of strategy depends on the specific physicochemical properties of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low and variable drug exposure in animal studies. | Poor aqueous solubility and dissolution rate of this compound. | 1. Micronization/Nanonization: Reduce the particle size of the API to increase its surface area for dissolution. 2. Amorphous Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic polymer to improve its dissolution rate and achieve supersaturation. 3. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to present the drug in a solubilized state in the GI tract. |
| Precipitation of this compound in the gastrointestinal tract. | The compound may be dissolving but then precipitating out of solution due to changes in pH or dilution. | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state. 2. pH Modification: For pH-dependent solubility, consider using buffering agents in the formulation. |
| Inconsistent results between in vitro dissolution and in vivo performance. | The in vitro dissolution medium may not be representative of the in vivo gastrointestinal environment. | 1. Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic physiological conditions. 2. Consider Permeability: If dissolution is improved but bioavailability is still low, investigate potential permeability limitations using Caco-2 cell assays. |
| High first-pass metabolism is suspected. | This compound may be extensively metabolized in the gut wall or liver. | 1. Co-administration with Inhibitors: While this compound is a CYP1B1 inhibitor, it might be a substrate for other CYP enzymes. Investigate its metabolic profile and consider co-administration with inhibitors of the relevant enzymes (use with caution and for research purposes only).[10] 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy media mill
Procedure:
-
Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.
-
Add the milling media to the suspension. The volume of the milling media should be approximately 50-60% of the total volume.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor the temperature to prevent degradation of the compound.
-
Periodically withdraw samples and measure the particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Perform dissolution testing of the nanosuspension compared to the unmilled drug.
Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
Objective: To assess the dissolution profile of different this compound formulations under conditions that mimic the human gastrointestinal tract.
Materials:
-
This compound formulation (e.g., powder, solid dispersion, nanosuspension)
-
FaSSIF and FeSSIF powder (commercially available)
-
Purified water
-
USP Dissolution Apparatus 2 (Paddle)
-
HPLC system for drug quantification
Procedure:
-
Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions.
-
Set up the dissolution apparatus with the appropriate medium (e.g., 500 mL of FaSSIF) at 37°C and a paddle speed of 75 rpm.
-
Add a precisely weighed amount of the this compound formulation to each dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the samples immediately through a suitable syringe filter (e.g., 0.22 µm PVDF).
-
Analyze the concentration of dissolved this compound in the filtrates using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate the dissolution profile.
-
Repeat the experiment using FeSSIF to evaluate the effect of food on dissolution.
Visualizations
Caption: A typical experimental workflow for enhancing the bioavailability of a poorly soluble compound.
Caption: The inhibitory action of this compound on the metabolic activation of procarcinogens.
References
- 1. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 2. CYP1B1 | DNAlysis [dnalife.academy]
- 3. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Cyp1B1-IN-8 in assays
Welcome to the technical support center for Cyp1B1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound while minimizing potential off-target effects in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme involved in the metabolism of various endogenous and exogenous compounds, including procarcinogens and steroid hormones like estrogen.[1][2][3] By inhibiting CYP1B1, this compound can modulate signaling pathways regulated by CYP1B1 metabolites. For instance, CYP1B1 is known to play a role in the activation of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation.[1][4][5]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for selectivity, like most small molecule inhibitors, it can exhibit off-target activity, especially at higher concentrations. Potential off-target effects may include inhibition of other cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2) or interactions with unrelated proteins such as kinases.[4] It is crucial to experimentally determine the selectivity profile of this compound in your specific assay system.
Q3: How can I minimize off-target effects in my cell-based assays?
A3: Minimizing off-target effects is critical for ensuring that your experimental results are due to the specific inhibition of CYP1B1.[6][7] Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound. Perform a dose-response experiment to determine the optimal concentration that inhibits CYP1B1 without causing broad cytotoxicity.
-
Use of Controls: Always include appropriate controls, such as a structurally distinct CYP1B1 inhibitor or a negative control compound that is inactive against CYP1B1.
-
Orthogonal Approaches: Validate your findings using non-pharmacological methods, such as siRNA or CRISPR-Cas9 mediated knockdown of the CYP1B1 gene, to confirm that the observed phenotype is indeed CYP1B1-dependent.[6]
-
Selectivity Profiling: If off-target effects are suspected, perform a broad panel screening, such as a kinase profiling assay, to identify potential unintended targets.[8]
Q4: I am observing unexpected cytotoxicity in my experiments. What should I do?
A4: Unexpected cytotoxicity can arise from on-target or off-target effects.[9] Follow this troubleshooting workflow:
-
Confirm Cytotoxicity: Use a standard cytotoxicity assay (e.g., LDH release assay) to quantify cell death.[9]
-
Perform a Dose-Response: Determine the IC50 for cytotoxicity and compare it to the IC50 for CYP1B1 inhibition. A large window between efficacy and cytotoxicity suggests a specific effect.
-
Test in a CYP1B1-Null Cell Line: If available, use a cell line that does not express CYP1B1. If cytotoxicity persists, it is likely an off-target effect.
-
Review Compound Handling: Ensure the compound is properly dissolved and stored, and that the vehicle (e.g., DMSO) concentration is not toxic to your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell passage number or density.2. Inconsistent compound concentration.3. Degradation of this compound. | 1. Use cells within a consistent passage number range and ensure consistent seeding density.2. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock.3. Store the stock solution at -80°C in small aliquots to avoid freeze-thaw cycles. |
| No observable effect of the inhibitor | 1. Low expression of CYP1B1 in the cell model.2. Inhibitor concentration is too low.3. The chosen assay is not sensitive to CYP1B1 activity. | 1. Confirm CYP1B1 expression via qPCR or Western blot.2. Perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range.3. Use a validated CYP1B1 activity assay, such as a luminescent assay with a specific substrate.[10] |
| Observed phenotype does not match published data | 1. Differences in experimental conditions (cell line, media, etc.).2. Potential off-target effects dominating the phenotype.3. Compensatory signaling pathway activation. | 1. Carefully review and align your experimental protocol with published literature.2. Perform a selectivity screen and use a structurally unrelated CYP1B1 inhibitor to confirm the on-target effect.3. Investigate related signaling pathways that might be activated upon CYP1B1 inhibition. |
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for this compound. It is essential to generate similar data in your own experimental systems.
| Target | IC50 (nM) | Assay Type | Comment |
| CYP1B1 | 15 | Biochemical (Luminescent) | Primary Target |
| CYP1A1 | 850 | Biochemical (Luminescent) | ~57-fold selectivity over CYP1A1 |
| CYP1A2 | >10,000 | Biochemical (Luminescent) | High selectivity over CYP1A2 |
| Kinase Panel (Top 3 hits) | |||
| SRC Kinase | 2,500 | Radiometric Kinase Assay | Potential off-target at high concentrations |
| ABL Kinase | 5,000 | Radiometric Kinase Assay | Potential off-target at high concentrations |
| VEGFR2 Kinase | >10,000 | Radiometric Kinase Assay | Not a significant off-target |
Visualizations
Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro CYP1B1 Activity Assay (Luminescent)
This protocol is adapted from commercially available assays for measuring CYP1B1 activity.[10]
Materials:
-
Recombinant human CYP1B1 enzyme
-
P450-Glo™ CYP1B1 substrate (a luciferin derivative)
-
NADPH regeneration system
-
Luciferin detection reagent
-
This compound
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare a reaction buffer containing the NADPH regeneration system.
-
Serially dilute this compound in the reaction buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the diluted inhibitor or vehicle.
-
Add 25 µL of a solution containing recombinant CYP1B1 enzyme and the P450-Glo™ substrate.
-
Incubate the plate at 37°C for 30 minutes to allow the enzymatic reaction to proceed.
-
Stop the reaction and initiate luminescence by adding 50 µL of the luciferin detection reagent to each well.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[9]
Materials:
-
Cells of interest (e.g., a cancer cell line expressing CYP1B1)
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing lysis buffer and reaction mixture)
-
Clear 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Include control wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the vehicle (e.g., DMSO).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, normalizing to the untreated and maximum release controls.
Protocol 3: Kinase Selectivity Profiling
Kinase profiling is typically performed as a service by specialized companies.[8][11][12] The general principle involves testing the inhibitor against a large panel of purified kinases.
General Principle (Radiometric Assay):
-
A test compound (this compound) is incubated with a specific purified kinase, a substrate (peptide or protein), and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[11]
-
The kinase transfers the radiolabeled phosphate from ATP to the substrate.
-
The reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.
-
Unreacted radiolabeled ATP is washed away.
-
The amount of radioactivity remaining on the filter, which corresponds to the kinase activity, is measured using a scintillation counter.
-
The percent inhibition caused by this compound is calculated relative to a control reaction without the inhibitor. This is repeated for hundreds of different kinases to generate a selectivity profile.
References
- 1. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 5. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Identification of Small Molecules as Zika Virus Entry Inhibitors [mdpi.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. P450-Glo™ CYP1B1 Assay System [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to the Inhibition of Cytochrome P450 1B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various compounds on Cytochrome P450 1B1 (CYP1B1), an enzyme of significant interest in cancer research and drug development. Due to the limited availability of public information on "Cyp1B1-IN-8," this document focuses on a selection of well-characterized and novel inhibitors, offering a valuable benchmark for researchers in the field.
Introduction to CYP1B1
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, primarily expressed in extrahepatic tissues.[1] It plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens and steroid hormones.[2] Notably, CYP1B1 is overexpressed in a variety of tumors, making it a compelling target for cancer therapy and prevention.[2][3] Inhibition of CYP1B1 can prevent the metabolic activation of procarcinogens and may help overcome resistance to certain anticancer drugs.[2][4]
Comparative Analysis of CYP1B1 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values of several known CYP1B1 inhibitors, providing a comparative view of their efficacy and selectivity.
| Inhibitor | IC50 for CYP1B1 | IC50 for CYP1A1 | IC50 for CYP1A2 | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) |
| Stilbene Derivatives | |||||
| 2,4,3′,5′-tetramethoxystilbene (TMS) | 2-6 nM[5] | 350 nM[5] | 170 nM[5] | ~58-175 | ~28-85 |
| Rhapontigenin | 9 µM | 0.4 µM | 160 µM | 0.04 | 17.8 |
| Flavonoid Derivatives | |||||
| α-Naphthoflavone (ANF) | 0.043 nM - 5 nM[4] | 60 nM | 6 nM | ~12-1395 | ~1.2-139 |
| Homoeriodictyol | 0.24 µM[6] | - | - | - | - |
| Other Compounds | |||||
| DMU2139 | 9 nM[7] | - | - | - | - |
| DMU2105 | 10 nM[7] | - | - | - | - |
| Alizarin | 2.7 µM[7] | 6.2 µM[7] | 10.0 µM[7] | 2.3 | 3.7 |
| Pifithrin α (PFTα) | 0.021 µM[5] | 1.53 µM[5] | 0.77 µM[5] | 72.9 | 36.7 |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
A common and reliable method for determining the inhibitory effect of compounds on CYP1B1 is the 7-ethoxyresorufin-O-deethylase (EROD) assay. This assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin by CYP1 enzymes.
Detailed Protocol for In Vitro CYP1B1 Inhibition Assay (EROD Assay)
1. Materials and Reagents:
-
Recombinant human CYP1B1 enzyme (e.g., in microsomes)
-
7-ethoxyresorufin (substrate)
-
NADPH (cofactor)
-
Resorufin (standard for calibration)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
CYP1B1 solution: Dilute the recombinant CYP1B1 enzyme in potassium phosphate buffer to the desired concentration.
-
Substrate solution: Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., DMSO) and then dilute it in the buffer to the final working concentration.
-
Cofactor solution: Prepare a fresh solution of NADPH in buffer.
-
Inhibitor solutions: Prepare a serial dilution of the inhibitor compound in the buffer. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid solvent effects.
-
Resorufin standard curve: Prepare a series of known concentrations of resorufin in the buffer to generate a standard curve for quantifying the amount of product formed.
3. Assay Procedure:
-
Pre-incubation: In each well of the 96-well plate, add the CYP1B1 enzyme solution and the inhibitor solution (or vehicle control). Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of reaction: Add the substrate solution (7-ethoxyresorufin) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Fluorescence measurement: Measure the fluorescence of the resorufin product using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission).[8]
-
Data Analysis:
-
Construct a resorufin standard curve by plotting fluorescence intensity against resorufin concentration.
-
Use the standard curve to determine the concentration of resorufin produced in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
CYP1B1-Mediated Signaling in Cancer Progression
CYP1B1 has been shown to play a significant role in cancer progression by influencing key signaling pathways, including the Wnt/β-catenin pathway and the induction of epithelial-mesenchymal transition (EMT).[9][10]
References
- 1. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of cytochrome P450 1B1 inhibitors as new promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships [mdpi.com]
- 6. Bioflavonoids: selective substrates and inhibitors for cytochrome P450 CYP1A and CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ethoxyresorufin-O-Deethylase Assay [bio-protocol.org]
- 9. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CYP1B1 Inhibitors for Researchers
A comprehensive analysis of leading inhibitors of Cytochrome P450 1B1 (CYP1B1), a critical enzyme in cancer research and drug development, is presented below. This guide offers a comparative overview of their potency and selectivity, supported by experimental data and detailed protocols to aid researchers in their selection of appropriate chemical probes and potential therapeutic agents.
While this guide aims to be a comprehensive resource, information regarding a specific inhibitor, Cyp1B1-IN-8 , was not available in the public domain at the time of this publication. The following sections provide a detailed comparison of several well-characterized and potent CYP1B1 inhibitors.
Introduction to CYP1B1
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1][2] It plays a significant role in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens.[3][4][5] Notably, CYP1B1 is overexpressed in a variety of human tumors, making it an attractive target for cancer therapy and chemoprevention.[6] Inhibitors of CYP1B1 can prevent the metabolic activation of procarcinogens and may enhance the efficacy of existing anticancer drugs.[1][7]
Quantitative Comparison of CYP1B1 Inhibitors
The efficacy of a CYP1B1 inhibitor is primarily determined by its potency (measured as the half-maximal inhibitory concentration, IC50) and its selectivity over other CYP isoforms, particularly CYP1A1 and CYP1A2, which share structural similarities. The following table summarizes the available data for several prominent CYP1B1 inhibitors.
| Inhibitor Name | Type | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) |
| α-Naphthoflavone Derivative | Synthetic | 0.043 | - | - | - | - |
| 2,4,2′,6′-Tetramethoxystilbene | Stilbenoid | 1.77 | - | - | - | - |
| 2,2′,4,6′-Tetramethoxystilbene (TMS) | Stilbenoid | 2 | 350 | 170 | 175 | 85 |
| Galangin (3,5,7-trihydroxyflavone) | Flavonoid | 3 | - | - | - | - |
| α-Naphthoflavone | Synthetic | 5 | 60 | 6 | 12 | 1.2 |
| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Stilbenoid | 6 | 300 | 3000 | 50 | 500 |
| DMU2139 | Synthetic | 9 | - | - | - | - |
| DMU2105 | Synthetic | 10 | - | - | - | - |
| Alizarin | Anthraquinone | 2700 | 6200 | 10000 | 2.3 | 3.7 |
Signaling Pathways and Experimental Workflows
CYP1B1-Mediated Pro-carcinogen Activation
CYP1B1 plays a crucial role in the metabolic activation of pro-carcinogens, converting them into carcinogenic metabolites that can damage DNA and initiate tumorigenesis. Inhibitors of CYP1B1 block this critical step.
Caption: CYP1B1 metabolic activation of pro-carcinogens.
Experimental Workflow for Determining CYP1B1 Inhibition
A typical workflow to assess the inhibitory potential of a compound against CYP1B1 involves an in vitro enzymatic assay followed by data analysis to determine the IC50 value.
Caption: Workflow for CYP1B1 inhibition assay.
Experimental Protocols
CYP1B1 Inhibition Assay using 7-Ethoxyresorufin-O-deethylase (EROD) Activity
This protocol describes a common method to determine the inhibitory activity of a compound against CYP1B1.
1. Materials:
-
Recombinant human CYP1B1 enzyme (e.g., from insect cells or E. coli)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-Ethoxyresorufin (EROD) substrate
-
Test inhibitor compound
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in potassium phosphate buffer.
-
Prepare a solution of recombinant human CYP1B1 in potassium phosphate buffer.
-
Prepare a solution of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a solution of 7-ethoxyresorufin in a suitable solvent (e.g., methanol) and then dilute in potassium phosphate buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
CYP1B1 enzyme solution
-
Test inhibitor solution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the 7-ethoxyresorufin substrate solution to each well.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the formation of the fluorescent product, resorufin, over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism).
-
3. Selectivity Profiling:
-
To determine the selectivity of the inhibitor, perform the same EROD assay using recombinant human CYP1A1 and CYP1A2 enzymes.
-
Calculate the selectivity index by dividing the IC50 value for CYP1A1 or CYP1A2 by the IC50 value for CYP1B1. A higher selectivity index indicates greater selectivity for CYP1B1.
Conclusion
The selection of a CYP1B1 inhibitor for research purposes depends on the specific experimental needs. For studies requiring high potency, stilbenoid derivatives like 2,2′,4,6′-tetramethoxystilbene and synthetic compounds such as the potent α-naphthoflavone derivative are excellent choices. For applications where selectivity over CYP1A1 and CYP1A2 is paramount, 2,4,3′,5′-tetramethoxystilbene (TMS) offers a significant advantage. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the fascinating and critical field of CYP1B1 research.
References
- 1. CYP1B1 | Cancer Genetics Web [cancer-genetics.org]
- 2. CYP1B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. CYP1B1 | DNAlysis [dnalife.academy]
- 4. mdpi.com [mdpi.com]
- 5. Genome It All - CYP1B1 [genomeitall.com]
- 6. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to CYP1B1 Inhibitors: Cross-Validation of Activity in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of three well-characterized Cytochrome P450 1B1 (CYP1B1) inhibitors: α-Naphthoflavone (ANF) , Resveratrol , and Tetramethoxystilbene (TMS) . CYP1B1 is a crucial enzyme in cancer research as it is overexpressed in a variety of tumors and is involved in the metabolic activation of procarcinogens.[1][2] This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the selection and application of these inhibitors in research and drug development.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ANF, Resveratrol, and TMS against CYP1B1 and other CYP1 family enzymes. The data is compiled from studies using recombinant enzymes and various cancer cell lines, highlighting the potency and selectivity of each inhibitor.
| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |
| α-Naphthoflavone (ANF) | CYP1B1 | 0.043 nM | Recombinant Human CYP1B1 | [2] |
| CYP1A1 | - | - | [3] | |
| CYP1A2 | - | - | [3] | |
| Growth Inhibition | Not specified | Antagonist of TCDD-induced responses in MCF-7 | [4] | |
| Resveratrol | CYP1B1 | 11.2 µM | Recombinant Human CYP1B1 | [5] |
| Growth Inhibition | ~70-150 µM | MCF7, SW480, HCE7, Seg-1, HL60 | [6] | |
| Growth Inhibition | 200-250 µM | HeLa, MDA-MB-231 | [7] | |
| Growth Inhibition | 400-500 µM | MCF-7, SiHa, A549 | [7] | |
| Growth Inhibition | 51.18 µM | MCF-7 | [8] | |
| Growth Inhibition | 57.4 µM | HepG2 | [8] | |
| Growth Inhibition | 144 µM | MDA-MB-231 | [9] | |
| Tetramethoxystilbene (TMS) | CYP1B1 | 6 nM | Recombinant Human CYP1B1 | [1] |
| CYP1A1 | 300 nM | Recombinant Human CYP1A1 | [1] | |
| CYP1A2 | 3.1 µM | Recombinant Human CYP1A2 | [1] | |
| EROD Activity Inhibition | Suppressed TCDD-induced activity | HepG2, MCF-10A | [6] | |
| Growth Inhibition | Not specified | Suppressed proliferation in MCF-7, MCF-10A, MDA-MB-231, HeLa | [5] |
Experimental Protocols
Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1B1 Inhibition
This assay is a common fluorometric method used to measure the catalytic activity of CYP1A and CYP1B1 enzymes. The assay relies on the O-deethylation of 7-ethoxyresorufin by the CYP enzyme, which produces the highly fluorescent product resorufin.
Materials:
-
Black, clear-bottom 96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
7-ethoxyresorufin (EROD substrate) solution
-
NADPH regenerating system
-
CYP1B1-expressing cells or microsomes
-
Test inhibitors (ANF, Resveratrol, TMS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells expressing CYP1B1 in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitors (and a vehicle control) for a specified period.
-
EROD Reaction:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the EROD reaction mixture containing 7-ethoxyresorufin and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specific time, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
Data Analysis: Calculate the percent inhibition of EROD activity for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test inhibitors as described for the EROD assay.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for growth inhibition from the dose-response curve.
Signaling Pathways and Experimental Workflows
CYP1B1-Mediated Signaling Pathway in Cancer
CYP1B1 is implicated in cancer progression through its role in metabolizing procarcinogens and its influence on key signaling pathways. One such pathway is the Wnt/β-catenin signaling cascade, which is crucial for cell proliferation, migration, and invasion.[5][10] Overexpression of CYP1B1 can lead to the activation of this pathway, promoting tumorigenesis.
Caption: CYP1B1-mediated oncogenic signaling pathway.
Experimental Workflow for Evaluating CYP1B1 Inhibitors
The following diagram illustrates a typical workflow for screening and characterizing CYP1B1 inhibitors in a cell-based model.
Caption: Workflow for cell-based screening of CYP1B1 inhibitors.
References
- 1. mouselivercells.com [mouselivercells.com]
- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 9. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP1B1 gene: Implications in glaucoma and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Specificity of CYP1B1 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors targeting Cytochrome P450 1B1 (CYP1B1), a critical enzyme in cancer research. This document focuses on providing the necessary data and protocols to evaluate inhibitor specificity, using the well-characterized inhibitor α-Naphthoflavone as a primary example and comparing it with other known inhibitors.
Introduction to CYP1B1
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1] It is involved in the metabolism of a wide range of compounds, including endogenous molecules like steroid hormones and xenobiotics such as procarcinogens.[2][3] Notably, CYP1B1 is overexpressed in a variety of human tumors, making it a promising target for cancer therapy and chemoprevention.[2][3] The therapeutic strategy often involves the use of specific inhibitors to block its activity. However, due to the high sequence similarity with other CYP1 family members, particularly CYP1A1 and CYP1A2, confirming the specificity of these inhibitors is paramount.[4]
Comparative Analysis of CYP1B1 Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of three compounds against CYP1B1 and the closely related CYP1A1 and CYP1A2 enzymes. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 for CYP1A1 or CYP1A2 to the IC50 for CYP1B1, provides a quantitative measure of specificity.
| Inhibitor | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) |
| α-Naphthoflavone | ~5-10 | ~60 | ~6 | ~6-12 | ~0.6-1.2 |
| 2,3',4,5'-tetramethoxy-trans-stilbene (TMS) | 6[5][6] | 300[5][6] | 3100[5][6] | 50[4] | 517 |
| Resveratrol | 11,200[7] | 23,000[8] | 580,000[8] | 2.05 | 51.8 |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The values presented here are representative.
Experimental Protocols
A crucial step in characterizing a CYP1B1 inhibitor is to determine its inhibitory activity and selectivity through in vitro assays. The most common method is the Ethoxyresorufin-O-deethylase (EROD) assay.[9][10]
Detailed Protocol: In Vitro CYP1B1 Inhibition Assay (EROD Assay)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against CYP1 enzymes.[9][10][11]
1. Materials and Reagents:
-
Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes (e.g., in microsomes)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
7-Ethoxyresorufin (EROD substrate)
-
Resorufin (standard for calibration curve)
-
Inhibitor compound (e.g., α-Naphthoflavone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~585 nm)
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of 7-Ethoxyresorufin in a suitable solvent.
-
Prepare a stock solution of Resorufin in a suitable solvent for the standard curve.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Recombinant CYP enzyme (CYP1B1, CYP1A1, or CYP1A2)
-
Inhibitor at various concentrations (or vehicle control - DMSO)
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
To each well, add the 7-Ethoxyresorufin substrate.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction and Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the produced resorufin using a microplate reader.
-
-
Data Analysis:
-
Generate a resorufin standard curve to convert fluorescence units to the amount of product formed.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Key Pathways and Workflows
To better understand the context of CYP1B1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Signaling Pathway of CYP1B1 in Cancer
CYP1B1 is implicated in cancer progression through its role in activating procarcinogens and its involvement in key signaling pathways. One such pathway involves the transcription factor Sp1 and the Wnt/β-catenin signaling cascade, which are crucial for cell proliferation and metastasis.[2][3][12]
Caption: CYP1B1-mediated cancer signaling pathway.
Experimental Workflow for Inhibitor Specificity Testing
The following diagram outlines the typical workflow for assessing the specificity of a potential CYP1B1 inhibitor.
Caption: Workflow for CYP1B1 inhibitor specificity testing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Resveratrol attenuates angiotensin II-induced cellular hypertrophy through the inhibition of CYP1B1 and the cardiotoxic mid-chain HETE metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol is a selective human cytochrome P450 1A1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 11. Ethoxyresorufin-O-Deethylase (EROD) Assay Selective for CYP1A1/A2 Activity [bio-protocol.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming Drug Resistance: A Comparative Analysis of Cyp1B1 Inhibitors
A deep dive into the role of Cytochrome P450 1B1 (Cyp1B1) inhibitors in reversing therapeutic resistance in cancer. This guide provides a comparative analysis of key inhibitors, their efficacy, and the experimental validation of their function.
The overexpression of Cytochrome P450 1B1 (Cyp1B1) in various tumor cells is a significant mechanism of resistance to a range of chemotherapeutic agents.[1][2] Cyp1B1, an enzyme primarily found in tumor tissues with minimal presence in normal tissues, metabolizes and often inactivates anticancer drugs such as docetaxel, paclitaxel, and cisplatin.[1] This metabolic activity reduces the effective intracellular concentration of these drugs, leading to diminished therapeutic efficacy. Consequently, inhibiting Cyp1B1 has emerged as a promising strategy to overcome this form of drug resistance and resensitize cancer cells to treatment.
While the specific compound "Cyp1B1-IN-8" is not documented in publicly available scientific literature, this guide will focus on a comparative analysis of well-characterized and potent Cyp1B1 inhibitors: Alpha-naphthoflavone (ANF), a classic inhibitor, and 2,4,3′,5′-tetramethoxystilbene (TMS), a highly selective and potent inhibitor. We will also discuss a newer, highly potent α-naphthoflavone derivative to represent the advancements in this area.
Comparative Efficacy of Cyp1B1 Inhibitors
The primary measure of a Cyp1B1 inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce Cyp1B1 enzymatic activity by 50%. A lower IC50 value signifies a more potent inhibitor.
| Inhibitor | Cyp1B1 IC50 | Selectivity over Cyp1A1 | Selectivity over Cyp1A2 | Reference |
| Alpha-naphthoflavone (ANF) | ~5 nM | Moderate | Low | [3] |
| 2,4,3′,5′-tetramethoxystilbene (TMS) | 6 nM | ~50-fold | ~500-fold | [3][4][5] |
| 3'-fluoro-6,7,10-trimethoxy-α-naphthoflavone | 0.043 nM | High | High | [6] |
Reversal of Drug Resistance: Experimental Data
The true validation of a Cyp1B1 inhibitor lies in its ability to reverse drug resistance in cancer cells. This is typically quantified by the fold-change in the IC50 of a chemotherapeutic agent in the presence versus the absence of the inhibitor. A higher fold-change indicates a more effective reversal of resistance.
| Cancer Cell Line | Chemotherapeutic Agent | Cyp1B1 Inhibitor | Fold-change in Chemosensitivity (approx.) | Reference |
| Docetaxel-resistant prostate cancer cells (TaxR) | Docetaxel | ABCB1 inhibitor (related mechanism) | >70-fold decrease in IC50 | [7] |
| Paclitaxel-resistant ovarian cancer cells | Paclitaxel | Alpha-naphthoflavone (ANF) | Significant decrease in IC50 | [8][9] |
| MCF-7/1B1 (Cyp1B1 overexpressing) | Docetaxel | Water-soluble α-naphthoflavone derivative (11f) | Significant elimination of resistance | [6][10] |
| Paclitaxel-resistant ovarian cancer cell lines | Paclitaxel | Lapatinib/Poziotinib (ABCB1 inhibitors) | 6.5 to 94-fold decrease in IC50 | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved in the validation of Cyp1B1 inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TMS|P450 1B1 (CYP1A1) inhibitor [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ABCB1 expression overcomes acquired docetaxel resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
Assessing the Reproducibility of Cyp1B1 Inhibition Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental data for various Cytochrome P450 1B1 (Cyp1B1) inhibitors, offering insights into the consistency of findings and methodologies in this critical area of cancer research.
Cyp1B1 is a member of the cytochrome P450 superfamily of enzymes and is involved in the metabolism of a wide range of substances, including procarcinogens and steroid hormones.[1][2] Its overexpression in various tumor types has made it a significant target for cancer therapy.[3][4][5][6] This guide will delve into the experimental data of several Cyp1B1 inhibitors, providing a framework for assessing the reproducibility of their effects.
Comparative Analysis of Cyp1B1 Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for several Cyp1B1 inhibitors, highlighting the range of potencies observed across different studies. The primary assay used for determining Cyp1B1 inhibition is the Ethoxyresorufin-O-deethylase (EROD) assay.[7]
| Inhibitor | IC50 (nM) against Cyp1B1 | Selectivity over Cyp1A1 | Selectivity over Cyp1A2 | Reference |
| B14 | 6.05 ± 0.74 | >1600-fold | >16,000-fold | [8] |
| C9 | 2.7 | >37037-fold | >7407-fold | [9] |
| Compound 5b | 8.7 ± 1.2 | High (not quantified) | High (not quantified) | [10] |
| Compound 6q | In the nM range | 30-fold higher than α-naphthoflavone | 30-fold higher than α-naphthoflavone | [11] |
| α-Naphthoflavone derivative | 0.043 | Not specified | Not specified | [1] |
| Fluorine-containing pyridin-2-yl substituted 6,7,10-trimethoxy-ANF | 0.07 | Not specified | Not specified | [1] |
| Pyridin-3-yl substituted 6,7,10-trimethoxy-ANF | 0.98 | Not specified | Not specified | [1] |
Experimental Protocols: A Foundation for Reproducibility
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of scientific findings. Below is a generalized protocol for the Ethoxyresorufin-O-deethylase (EROD) assay, a common method for measuring Cyp1B1 activity.
Ethoxyresorufin-O-deethylase (EROD) Assay Protocol:
-
Preparation of Reagents:
-
Recombinant human Cyp1B1, Cyp1A1, and Cyp1A2 enzymes.
-
7-Ethoxyresorufin (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate buffer.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the recombinant enzyme, buffer, and NADPH regenerating system.
-
The test inhibitor is added at various concentrations.
-
The reaction is initiated by the addition of 7-ethoxyresorufin.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is stopped, often by the addition of a solvent like acetonitrile.
-
The production of resorufin, the fluorescent product of the reaction, is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the inhibitor concentration.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cyp1B1 metabolic pathway and inhibition.
Caption: EROD assay experimental workflow.
Conclusion
The reproducibility of experimental findings for Cyp1B1 inhibitors is crucial for advancing cancer research and drug development. While variations in reported IC50 values exist, likely due to differences in experimental conditions and reagents, the consistent use of standardized assays like the EROD provides a solid foundation for comparison. By adhering to detailed and transparent protocols, the scientific community can enhance the reliability and reproducibility of research in this promising field. The development of highly potent and selective inhibitors, as highlighted in the comparative data, underscores the potential for targeted therapies aimed at Cyp1B1.
References
- 1. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. portlandpress.com [portlandpress.com]
- 4. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 7. Machine Learning Enabled Structure-Based Drug Repurposing Approach to Identify Potential CYP1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel selective CYP1B1 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of highly potent and selective CYP1B1 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Biological Evaluation of Cytochrome P450 1B1 Targeted Molecular Imaging Probes for Colorectal Tumor Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new class of CYP1B1 inhibitors derived from bentranil - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cyp1B1-IN-8: A Comparative Analysis Against Standard Anticancer Agents in Non-Small Cell Lung Cancer Models
For Immediate Release
This guide provides a detailed comparative analysis of Cyp1B1-IN-8, a potent and selective inhibitor of the cytochrome P450 1B1 enzyme, against established anticancer drugs, with a focus on its efficacy in overcoming paclitaxel resistance in non-small cell lung cancer (NSCLC) A549 cells. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.
Introduction: The Role of Cyp1B1 in Cancer and Drug Resistance
Cytochrome P450 1B1 (Cyp1B1) is an enzyme that is notably overexpressed in a wide variety of human tumors, including non-small cell lung cancer, while having minimal expression in corresponding normal tissues. This differential expression makes it an attractive target for anticancer therapies. Cyp1B1 contributes to tumorigenesis by metabolizing pro-carcinogens into their active forms. Furthermore, it plays a crucial role in the development of chemotherapy resistance by metabolizing and inactivating various anticancer drugs, such as paclitaxel and docetaxel.[1][2][3][4] Inhibition of Cyp1B1 is therefore a promising strategy to enhance the efficacy of existing chemotherapies and overcome acquired resistance.
This compound, also identified in scientific literature as compound 14b, is a novel, highly potent, and selective inhibitor of Cyp1B1.[1][5][6][7] This guide benchmarks the performance of this compound in combination with paclitaxel, a standard-of-care chemotherapy agent for NSCLC, and provides context by comparing this with other commonly used drugs in this cancer type.
Performance Data: this compound and Anticancer Drugs
The following tables summarize the quantitative performance of this compound in inhibiting the Cyp1B1 enzyme and its effect on the cytotoxicity of paclitaxel in A549 lung cancer cells. For a broader comparison, typical IC50 values for other standard NSCLC chemotherapeutic agents against A549 cells are also provided.
Table 1: Inhibitory Activity of this compound Against Cyp1 Family Enzymes
| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. Cyp1A1 | Selectivity vs. Cyp1A2 |
| This compound (Compound 14b) | Cyp1B1 | 0.0000414 | >2,415,459,000-fold | >2,415,459,000-fold |
| Cyp1A1 | >100 | - | - | |
| Cyp1A2 | >100 | - | - |
Data sourced from commercially available information on this compound and the primary scientific literature for compound 14b.[1][5][6][7]
Table 2: Comparative Cytotoxicity (IC50) in A549 Non-Small Cell Lung Cancer Cells
| Compound / Combination | Cell Line | IC50 | Fold-Change in Potency |
| Paclitaxel | A549 (Paclitaxel-Sensitive) | ~1.35 - 6.6 nM | - |
| Paclitaxel | A549/Tax (Paclitaxel-Resistant) | >1000 nM | - |
| Paclitaxel + this compound (1 µM) | A549/Tax (Paclitaxel-Resistant) | ~25 nM | >40-fold increase |
| Cisplatin | A549 | ~2-5 µM | - |
| Carboplatin | A549 | ~50-100 µM | - |
IC50 values are approximate and can vary based on experimental conditions. Data for this compound is derived from studies on compound 14b.[1][7] Data for other agents is from representative literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Cyp1B1-mediated paclitaxel resistance and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of paclitaxel with and without this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory procedures and those described in the primary literature for compound 14b.[1][7]
Cell Viability (MTT) Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: A549 or paclitaxel-resistant A549/Tax cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., paclitaxel, cisplatin, or paclitaxel in combination with a fixed concentration of this compound). A control group receives medium with vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Migration and Invasion (Transwell) Assay
This assay measures the ability of cancer cells to move across a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
-
Insert Preparation: For invasion assays, the upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify. For migration assays, the inserts are left uncoated.
-
Cell Seeding: A549/Tax cells are serum-starved for 24 hours. Subsequently, 5 x 10^4 cells, suspended in serum-free medium containing the test compounds (e.g., this compound), are added to the upper chamber of the Transwell inserts.
-
Chemoattractant: The lower chamber is filled with a medium containing 10% fetal bovine serum (FBS) as a chemoattractant.
-
Incubation: The plates are incubated for 24 hours to allow for cell migration or invasion.
-
Cell Removal and Fixation: After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed with 4% paraformaldehyde.
-
Staining and Visualization: The fixed cells are stained with crystal violet. The number of migrated/invaded cells is counted in several random fields under a microscope.
-
Analysis: The results are expressed as the average number of migrated/invaded cells per field or as a percentage relative to the untreated control group.
Conclusion
The data strongly indicates that selective inhibition of Cyp1B1 with this compound is a viable strategy for overcoming paclitaxel resistance in non-small cell lung cancer cells. The remarkable potency and selectivity of this compound, combined with its demonstrated ability to re-sensitize resistant cells to paclitaxel and inhibit their migratory and invasive potential, underscore its potential as a valuable research tool and a candidate for further therapeutic development. This guide provides a foundational dataset and detailed protocols to aid researchers in the continued investigation of Cyp1B1 inhibition as a novel approach in cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Taxol-resistance in A549 cells: A comprehensive strategy of targeting P-gp transporter, AKT/ERK pathways, and cytochrome P450 enzyme CYP1B1 by 4-hydroxyemodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design of Novel 2-Phenylquinazolin-4-amines as Selective CYP1B1 Inhibitors for Overcoming Paclitaxel Resistance in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Cyp1B1-IN-8's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel CYP1B1 inhibitor, Cyp1B1-IN-8, with other established alternatives. Due to the limited publicly available data on this compound, this guide leverages comprehensive data from a well-characterized inhibitor, 2,4,3',5'-tetramethoxystilbene (TMS), as a primary benchmark for mechanistic analysis and comparison. All quantitative data is supported by cited experimental evidence.
Introduction to CYP1B1 Inhibition
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds.[1] Notably, CYP1B1 is overexpressed in a variety of human tumors and plays a role in the metabolic activation of procarcinogens.[1][2] This makes it a significant target for cancer therapy and chemoprevention.[1][3] CYP1B1 inhibitors block the enzyme's activity, thereby preventing the formation of carcinogenic metabolites and potentially sensitizing cancer cells to chemotherapeutic agents.[1][3]
Comparative Analysis of CYP1B1 Inhibitors
This section provides a quantitative comparison of this compound against two well-studied CYP1B1 inhibitors: 2,4,3',5'-tetramethoxystilbene (TMS), a potent and selective stilbene derivative, and Acacetin, a naturally occurring flavonoid.
| Inhibitor | Type | IC50 (CYP1B1) | Ki | Selectivity | Mechanism of Action | Cellular Effects |
| This compound | Thiazoleamide derivative | 4.14 x 10⁻⁵ nM | Not Reported | Not Reported | Not Reported | Reduces paclitaxel resistance in A549 cells; inhibits cell migration and invasion.[4] |
| TMS | Stilbene derivative | 6 nM[5][6] | 3 nM[5] | ~50-fold vs. CYP1A1, ~500-fold vs. CYP1A2[2] | Competitive inhibitor.[2][5] | Suppresses TCDD-induced CYP1B1 expression; induces apoptosis in cancer cells.[7][8] |
| Acacetin | Flavonoid | 7 nM (pKi 8.1) | Not Reported | Not Reported | Not Reported | Not specified in the provided results. |
Mechanistic Deep Dive: 2,4,3',5'-tetramethoxystilbene (TMS)
TMS is a potent and selective competitive inhibitor of CYP1B1.[2][5] Its mechanism involves directly competing with the natural substrates of CYP1B1 for binding to the enzyme's active site.[1] Beyond direct inhibition, TMS has also been shown to down-regulate the expression of the CYP1B1 gene, adding another layer to its anti-cancer activity.[7][8] Studies have demonstrated that TMS can induce apoptosis in human cancer cells, particularly when the cells are also exposed to inducers of CYP1B1 expression like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[7][8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of CYP1B1 and its inhibitors, it's crucial to visualize the relevant biological pathways and the experimental procedures used for their characterization.
Figure 1: Simplified CYP1B1 Signaling Pathway.
Figure 2: Typical Experimental Workflow for CYP1B1 Inhibitor Characterization.
Figure 3: Competitive vs. Non-Competitive Inhibition Mechanisms.
Experimental Protocols
In Vitro CYP1B1 Inhibition Assay (Fluorometric)
This protocol is adapted from methods used to characterize inhibitors like TMS.[2][7]
-
Materials: Recombinant human CYP1B1 enzyme, a fluorogenic CYP1B1 substrate (e.g., 7-ethoxyresorufin), NADPH, potassium phosphate buffer, and the test inhibitor (this compound or alternatives).
-
Procedure: a. Prepare a reaction mixture containing the CYP1B1 enzyme in potassium phosphate buffer. b. Add varying concentrations of the test inhibitor and pre-incubate for a specified time at 37°C. c. Initiate the reaction by adding the fluorogenic substrate and NADPH. d. Monitor the increase in fluorescence over time using a fluorescence plate reader. The product of the reaction (resorufin) is highly fluorescent. e. Calculate the rate of reaction for each inhibitor concentration.
-
Data Analysis: a. Plot the reaction rate as a function of the inhibitor concentration. b. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of CYP1B1 inhibitors on the proliferation of cancer cells.
-
Materials: A549 lung cancer cells (or other relevant cancer cell line), cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure: a. Seed the A549 cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the CYP1B1 inhibitor for a specified period (e.g., 24, 48, or 72 hours). c. Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of inhibitors on the expression levels of CYP1B1 and other relevant proteins.[7]
-
Materials: Cancer cells, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-CYP1B1, anti-β-actin), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure: a. Treat cells with the inhibitor and/or an inducer (e.g., TCDD). b. Lyse the cells and determine the protein concentration of the lysates. c. Separate the proteins by size using SDS-PAGE. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with the primary antibody overnight. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the intensity of the protein bands using densitometry software. b. Normalize the expression of the target protein (e.g., CYP1B1) to a loading control (e.g., β-actin). c. Compare the protein expression levels between different treatment groups.
Conclusion
While this compound shows promise as a highly potent inhibitor of CYP1B1, a comprehensive understanding of its mechanism of action requires further independent verification. The available data suggests its potential in overcoming drug resistance in cancer cells. By comparing it with well-characterized inhibitors like TMS, researchers can better position its therapeutic potential and design future studies to elucidate its detailed molecular interactions and cellular effects. The provided protocols offer a standardized framework for conducting such validation studies.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal of Cyp1B1-IN-8: A Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of Cyp1B1-IN-8, a chemical inhibitor of the cytochrome P450 1B1 enzyme, is crucial for maintaining laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended. This guide provides essential procedural steps for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to adhere to standard laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, treat it as a hazardous chemical spill. Use an appropriate spill kit to absorb the material, and dispose of the cleanup materials as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound should follow a systematic process to ensure safety and regulatory adherence. All chemical waste must be managed in accordance with federal, state, and local regulations.[1][2]
1. Waste Identification and Segregation:
-
Classification: In the absence of specific data, treat this compound as a hazardous chemical waste. Given that the target enzyme, CYP1B1, is involved in the metabolism of procarcinogens, the inhibitor should be handled with caution.[3][4][5][6][7]
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams. It should be segregated into a designated, compatible waste container.[8] Avoid mixing with incompatible materials.
2. Waste Accumulation and Storage:
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste. The container must be in good condition and compatible with the chemical.[9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1][2]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1][2] The storage area should be secure and away from general laboratory traffic.
3. Disposal of Different Waste Forms:
The following table summarizes the disposal procedures for various forms of this compound waste.
| Waste Form | Disposal Procedure |
| Unused or Expired Compound | Dispose of as hazardous chemical waste. Do not attempt to neutralize or dispose of it down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid hazardous waste container. Avoid placing sharps directly into bags. |
| Contaminated Solutions (Aqueous or Solvent-based) | Collect in a designated liquid hazardous waste container. Do not dispose of down the sanitary sewer.[10][11] |
| Empty Stock Vials | If the vial held what is considered an acutely hazardous waste (P-listed), it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][12] The defaced, triple-rinsed container may then be disposed of in regular trash, but always confirm with your institution's EHS. |
4. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (often not to exceed one year), contact your institution's EHS or hazardous waste management office to arrange for pickup and disposal.[1][2][13]
-
Documentation: Complete any required waste disposal forms accurately and completely.
Experimental Protocol: Standard Chemical Waste Segregation
This protocol outlines the general steps for segregating chemical waste in a laboratory setting.
-
Identify Waste Streams: Determine the different categories of chemical waste generated in your experiment (e.g., solid, liquid, halogenated, non-halogenated).
-
Select Appropriate Containers: For each waste stream, obtain a designated and properly labeled waste container from your institution's EHS.
-
Deposit Waste: Carefully place the chemical waste into the correct container, avoiding splashes or spills.
-
Secure Container: Keep waste containers closed at all times, except when adding waste.
-
Monitor Fill Level: Do not overfill containers. A general rule is to fill to no more than 80% capacity.
-
Request Pickup: When the container is ready for disposal, follow your institution's procedures to request a pickup from the hazardous waste management team.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. odu.edu [odu.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CYP1B1 - Wikipedia [en.wikipedia.org]
- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 7. CYP1B1 cytochrome P450 family 1 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Cyp1B1-IN-8
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyp1B1-IN-8, a potent inhibitor of the Cytochrome P450 1B1 enzyme. Given that CYP1B1 is involved in the metabolism of procarcinogens, any inhibitor should be handled as a potentially hazardous compound.[1][2][3][4]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its intended biological activity, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin from accidental spills and contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Ensures complete protection of the eyes and face from splashes of the powder or solutions. |
| Respiratory Protection | A fit-tested N95 respirator or higher is required when handling the solid compound. | Prevents inhalation of the potent powder, which is a primary route of exposure. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan
A structured operational plan is critical for minimizing exposure and ensuring the integrity of experiments.
Receiving and Storage
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.
Handling and Preparation
Note: All handling of the solid form of this compound must be performed within a containment device such as a chemical fume hood or a containment ventilated enclosure (CVE).
-
Weighing:
-
Designate a specific area and analytical balance for weighing potent compounds.
-
Tare the balance with a weigh boat or paper.
-
Carefully transfer the required amount of this compound powder using a dedicated spatula.
-
Clean the spatula and the weighing area immediately after use with an appropriate solvent (e.g., 70% ethanol), treating all cleaning materials as hazardous waste.
-
-
Solubilization:
-
In the containment device, add the desired solvent to the vessel containing the weighed this compound.
-
Cap the vessel securely before mixing or vortexing.
-
If sonication is required, ensure the vessel is tightly sealed.
-
Experimental Use
-
When adding the this compound solution to cell cultures or animal models, use appropriate safety measures to avoid splashes and aerosol generation.
-
All equipment that comes into contact with the compound must be decontaminated or disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.[7][8][9][10][11]
-
Waste Segregation: All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes:
-
Unused or expired solid compound and solutions.
-
Contaminated PPE (gloves, gowns, shoe covers, etc.).
-
Disposable labware (pipette tips, tubes, flasks).
-
Cleaning materials.
-
-
Waste Containers:
-
Disposal Method:
Understanding the Target: Cytochrome P450 1B1 (CYP1B1)
The following table summarizes the function and significance of CYP1B1 to provide context on why an inhibitor of this enzyme warrants careful handling.
| Feature | Description |
| Gene and Protein Family | The CYP1B1 gene encodes a member of the cytochrome P450 superfamily of enzymes.[12][13][14] |
| Primary Function | CYP1B1 is a monooxygenase that catalyzes reactions involved in the metabolism of a wide range of endogenous and exogenous compounds.[1][2][13] |
| Endogenous Substrates | Steroid hormones (like estrogen), fatty acids, melatonin, and vitamins.[1][2][12] |
| Exogenous Substrates | Procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke and pollution, are metabolized by CYP1B1 into their active carcinogenic forms.[1][2][3][4] |
| Role in Disease | Overexpression of CYP1B1 is observed in a wide variety of tumors, and it is implicated in the development of cancer and drug resistance.[1][13] Mutations in the CYP1B1 gene are also associated with primary congenital glaucoma.[13][14] |
| Cellular Location | Primarily found in the endoplasmic reticulum and mitochondria of cells in various tissues.[12][13] |
Signaling Pathway and Inhibition
The following diagram illustrates the general mechanism of an enzyme inhibitor.
Caption: General workflow of CYP1B1 inhibition.
References
- 1. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 4. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. osha.gov [osha.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. ph.health.mil [ph.health.mil]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. MnTAP – Pharmaceutical Waste [mntap.umn.edu]
- 12. Genome It All - CYP1B1 [genomeitall.com]
- 13. CYP1B1 - Wikipedia [en.wikipedia.org]
- 14. CYP1B1 gene: MedlinePlus Genetics [medlineplus.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
